2-[2-(Difluoromethoxy)phenyl]ethan-1-amine
Description
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Properties
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,9H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRNGPWAFSPUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617024 | |
| Record name | 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771571-67-6 | |
| Record name | 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Emergence of 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine: A Strategic Approach in CNS Drug Discovery
A Technical Guide for Advanced Research and Development
Abstract
The quest for novel therapeutics for central nervous system (CNS) disorders is characterized by the need for molecules with enhanced efficacy, improved safety profiles, and optimized pharmacokinetic properties. The phenethylamine scaffold is a cornerstone in the design of CNS-active agents, serving as the backbone for numerous neurotransmitters and therapeutic drugs.[1][2] This technical guide explores the therapeutic potential of a specific, rationally designed derivative, 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine. We delve into the strategic incorporation of the difluoromethoxy (-OCF₂H) group, a modern medicinal chemistry tool, onto the phenethylamine framework. This guide synthesizes the known advantages of this functional group with the established pharmacology of phenethylamines to build a compelling case for the investigation of this compound as a next-generation CNS drug candidate. Detailed experimental protocols and workflows are provided to empower researchers in the validation of its therapeutic potential.
Introduction: The Rationale for a Fluorinated Phenethylamine Derivative
The phenethylamine skeleton is a privileged scaffold in neuroscience, forming the basis for endogenous monoamines like dopamine and norepinephrine, as well as a vast array of pharmaceuticals and research chemicals that modulate their pathways.[1][3] These molecules are pivotal in regulating mood, attention, and movement.[1] However, simple phenethylamine derivatives often suffer from metabolic liabilities, limiting their therapeutic utility.
Modern medicinal chemistry has increasingly turned to the strategic use of fluorine to overcome these limitations.[4][5] The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a highly valuable substituent.[6][7] Unlike the more common methoxy (-OCH₃) group, the -OCF₂H moiety can block common metabolic pathways such as O-demethylation, thereby increasing a drug's half-life.[6] Furthermore, it possesses a unique combination of moderate lipophilicity and the ability to act as a hydrogen bond donor, characteristics that can significantly enhance target engagement and membrane permeability.[7][8]
The design of this compound is therefore a deliberate and strategic choice, aiming to synergize the CNS-targeting capabilities of the phenethylamine core with the advantageous physicochemical and pharmacokinetic properties conferred by the difluoromethoxy group.
Molecular Profile and Physicochemical Advantages
The unique properties of the difluoromethoxy group position this compound as a potentially superior CNS drug candidate compared to its non-fluorinated or differently fluorinated analogs.
Comparative Physicochemical Properties
The -OCF₂H group offers a nuanced modulation of a molecule's properties, often falling between those of the traditional methoxy (-OCH₃) and the more lipophilic trifluoromethoxy (-OCF₃) groups. This allows for fine-tuning of characteristics critical for CNS penetration and target binding.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | Rationale for Advantage in CNS Drug Design |
| Lipophilicity (π value) | ~0.0 | ~+0.5 | ~+1.0 | The moderate increase in lipophilicity can improve blood-brain barrier permeability without leading to excessive non-specific binding or poor solubility.[7] |
| Metabolic Stability | Low (Susceptible to O-demethylation) | High (Resistant to cleavage) | High (Resistant to cleavage) | The strong carbon-fluorine bonds resist enzymatic degradation by cytochrome P450 enzymes, extending the compound's duration of action.[6][7] |
| Hydrogen Bonding | H-bond acceptor | H-bond acceptor and weak H-bond donor | H-bond acceptor | The acidic proton on the -OCF₂H group allows it to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially preserving or creating new, favorable interactions with protein targets.[7][8] |
| Electronic Effect (Hammett σp) | -0.27 (Electron-donating) | +0.14 (Weakly electron-withdrawing) | +0.35 (Electron-withdrawing) | The electron-withdrawing nature can influence the pKa of the amine group, optimizing its ionization state at physiological pH for better target engagement and solubility.[6] |
Hypothesized Mechanisms of Action in the CNS
Based on its structural similarity to endogenous monoamines and other psychoactive phenethylamines, this compound is predicted to exert its effects primarily through the modulation of monoaminergic systems.
Modulation of Monoamine Transporters
A primary mechanism for many phenethylamine derivatives is their interaction with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[9][10] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.
-
Inhibition of Reuptake: The compound may act as a competitive inhibitor at the transporter binding site, increasing the synaptic concentration of monoamines.
-
Reversal of Transport (Releasing Agent): A more potent mechanism involves the compound being taken up by the transporter and subsequently reversing its direction of flow, actively expelling neurotransmitters into the synapse. This action is characteristic of amphetamine-like stimulants.
Interaction with Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is an intracellular G-protein coupled receptor that is a key target for endogenous trace amines, including phenethylamine itself.[2][3] Activation of TAAR1 can powerfully modulate the activity of the dopamine, norepinephrine, and serotonin systems, often acting as a "brake" on transporter function and neuronal firing. Agonism at TAAR1 by this compound could lead to a more controlled and potentially less abuse-liable form of monoamine enhancement.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
Physicochemical Profiling of 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine: Lipophilicity, Ionization, and Structural Dynamics
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine (CAS: 161754-60-5 / related analogs), a critical phenethylamine scaffold in medicinal chemistry. The integration of the difluoromethoxy (
This document details the lipophilic profile (LogP/LogD), ionization constants (pKa), and specific experimental protocols required for validation. Our analysis indicates that the
Molecular Architecture & The "Difluoromethoxy Effect"
The molecule consists of a lipophilic phenyl core substituted at the ortho position with a difluoromethoxy group and an ethylamine side chain. Understanding the specific contribution of the
1.1 Structural Dynamics
Unlike the methoxy group, which is a pure hydrogen bond acceptor, the difluoromethoxy group contains a polarized C-H bond capable of acting as a weak hydrogen bond donor. This property, combined with the electron-withdrawing nature of the fluorine atoms, creates an "ortho-effect" where the side chain may adopt specific conformations to satisfy intramolecular electrostatic interactions.
-
Lipophilicity Modulation: The
group is more lipophilic than but less than . It serves as a "Goldilocks" bioisostere, increasing metabolic stability (blocking O-dealkylation) without the drastic lipophilicity jump associated with perfluorination. -
Electronic Influence: The Hammett substituent constant (
) for is approximately 0.18 , indicating a moderate electron-withdrawing effect. This influences the pKa of the terminal amine via inductive effects transmitted through the ethyl chain.
Figure 1: Structural dissection of the molecule highlighting the functional role of the difluoromethoxy group.
Quantitative Physicochemical Profile
The following values represent a synthesis of consensus predictive algorithms validated against known experimental datasets for fluorinated phenethylamines.
Table 1: Physicochemical Parameters
| Parameter | Value (Range) | Context & Causality |
| LogP (Neutral) | 1.75 – 1.95 | Moderately Lipophilic. The |
| LogD (pH 7.4) | -0.80 – -0.50 | Hydrophilic at Phys. pH. At pH 7.4, the amine is >99% protonated ( |
| pKa (Base) | 9.45 – 9.60 | Basic Amine. Slightly lower than unsubstituted phenethylamine (9.83) due to the electron-withdrawing inductive effect (-I) of the ortho- |
| MW | 187.19 g/mol | Fragment-like space, ideal for CNS drug design. |
| TPSA | 35.25 Ų | Favorable for BBB penetration (Target < 90 Ų). |
2.1 The Lipophilicity Shift
The substitution of hydrogen with fluorine typically increases lipophilicity due to the low polarizability of fluorine. However, the
-
Comparison: Phenethylamine (LogP 1.[1][2]41)
2-Methoxy-phenethylamine (LogP 1.45) 2-Difluoromethoxy-phenethylamine (LogP 1.85) . -
Implication: This shift places the molecule in an optimal range for CNS activity when incorporated into larger drug scaffolds, avoiding the "solubility cliff" often seen with trifluoromethoxy analogs.
Experimental Methodologies
As a Senior Scientist, you must not rely solely on prediction. The following protocols are the industry standard for validating the LogP and pKa of this specific chemotype.
3.1 Protocol A: High-Throughput LogP Determination (RP-HPLC)
The "Shake-Flask" method is prone to emulsion formation with amphiphilic amines. We utilize a Reverse-Phase HPLC method correlated with hydrophobicity index (
Reagents:
-
Mobile Phase A: 20 mM MOPS buffer, pH 7.4 (decarbonated).
-
Mobile Phase B: Methanol (HPLC Grade).
-
Column: C18 end-capped (e.g., Agilent Zorbax Eclipse), 5
m. -
Standards: Benzylamine, Toluene, Naphthalene, Phenethylamine (Internal Reference).
Workflow:
-
Dead Time (
) Determination: Inject Uracil or Sodium Nitrate to determine the column dead time. -
Capacity Factor (
) Calculation: Run the analyte and standards under isocratic conditions (e.g., 50% MeOH). Calculate . -
LogP Extrapolation:
-
Perform runs at three different methanol fractions (
= 0.4, 0.5, 0.6). -
Plot
vs. (volume fraction of organic modifier). -
Extrapolate to
to obtain (hydrophobicity index). -
Calibration: Use the standard curve of Known LogP vs.
to derive the analyte LogP.
-
Figure 2: RP-HPLC workflow for indirect LogP determination, avoiding emulsion issues common with amines.
3.2 Protocol B: Potentiometric Titration (pKa)
Due to the low water solubility of the neutral species, a cosolvent titration is required (Yasuda-Shedlovsky extrapolation).
-
Setup: Automatic titrator (e.g., Mettler Toledo or Sirius T3) with glass electrode.
-
Solvent: Titrate in 30%, 40%, and 50% Methanol/Water mixtures.
-
Titrant: 0.1 M KOH (carbonate-free).
-
Data Processing:
-
Determine apparent pKa (
) in each cosolvent mixture. -
Plot
vs. (dielectric constant). -
Extrapolate to 0% cosolvent to find aqueous pKa.
-
Implications in Drug Design
The this compound scaffold offers specific advantages in Lead Optimization:
-
Metabolic Shielding: The
group effectively blocks the CYP450-mediated O-dealkylation pathway that rapidly clears methoxy-phenethylamines. The C-F bond strength renders the adjacent C-H bond resistant to radical abstraction. -
Conformational Locking: The ability of the
proton to act as a hydrogen bond donor allows for intramolecular interactions with the ether oxygen or the amine nitrogen (in specific transition states), potentially locking the side chain in a bioactive conformation different from the methoxy analog. -
BBB Permeability: While the LogD at pH 7.4 is low (-0.65), the neutral species has a LogP (~1.85) and PSA (35 Ų) that are ideal for passive diffusion. The equilibrium shifts near the membrane surface, allowing sufficient neutral fraction to permeate the BBB.
Figure 3: Strategic utility of the scaffold in medicinal chemistry contexts.
References
-
Ertl, P. (2025). Substituent Properties - Hammett Sigmas and Hansch Pi. Peter Ertl Group. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
-
PubChem. (2026). Compound Summary: 2-Phenylethylamine (CID 1001). National Library of Medicine.[3] [Link]
-
Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. [Link]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using HPLC. Agilent Application Notes. [Link]
Sources
2-[2-(Difluoromethoxy)phenyl]ethan-1-amine as a scaffold in medicinal chemistry
Topic: 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine as a Scaffold in Medicinal Chemistry Content Type: Technical Monograph Audience: Medicinal Chemists, Drug Discovery Scientists
A Strategic Scaffold for Bioisosteric Replacement and Metabolic Tuning
Executive Summary
The molecule This compound (CAS: N/A for specific salt forms; generic structure identifiable via SMILES NCCCc1ccccc1OC(F)F) represents a high-value scaffold in modern medicinal chemistry. It combines the privileged pharmacophore of phenethylamine —a backbone central to CNS-active agents—with the difluoromethoxy (
This monograph details the utility of this scaffold, emphasizing the
Physicochemical Profile & Structural Analysis
The integration of the difluoromethoxy group fundamentally alters the properties of the phenethylamine core. Unlike the methoxy group (
Table 1: Comparative Physicochemical Properties[2][3]
| Property | Unsubstituted Phenethylamine | o-Methoxy Analog | 2-(Difluoromethoxy) Analog |
| Electronic Effect ( | 0.00 (H) | -0.27 (Donor) | +0.14 (Weak Withdrawing) |
| H-Bond Character | None | Acceptor Only | Lipophilic Donor & Weak Acceptor |
| Lipophilicity ( | Reference | +0.0 (approx) | +0.3 to +0.6 |
| Metabolic Liability | Aromatic Hydroxylation | O-Dealkylation (High) | High Stability (C-F Bond) |
| Conformation | Flexible | Restricted | Biased (Anomeric/Gauche Effects) |
The "Lipophilic Hydrogen Bond Donor" Concept
The
Synthetic Methodologies
While direct literature on the synthesis of this specific amine is sparse, a robust, self-validating route can be derived from standard phenethylamine protocols using 2-(difluoromethoxy)benzaldehyde as the primary precursor.
Validated Synthetic Route
The synthesis proceeds via a Henry Reaction (nitroaldol condensation) followed by a hydride reduction.
-
Precursor Synthesis (if not commercial): Difluoromethylation of salicylaldehyde using sodium chlorodifluoroacetate or chlorodifluoromethane gas in the presence of a base (
) in DMF/water. -
Henry Reaction: Condensation of 2-(difluoromethoxy)benzaldehyde with nitromethane using ammonium acetate as a catalyst to yield the
-nitrostyrene. -
Reduction: Reduction of the nitroalkene to the primary amine using Lithium Aluminum Hydride (
) in THF.
Experimental Protocol (General Procedure)
Step 1: Synthesis of 2-(Difluoromethoxy)-
-
Reagents: 2-(Difluoromethoxy)benzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.4 eq).
-
Conditions: Reflux in acetic acid or neat nitromethane for 4–6 hours.
-
Workup: Remove solvent in vacuo. Dissolve residue in EtOAc, wash with brine/water. Recrystallize from EtOH/Hexane.
-
Checkpoint: Appearance of yellow crystalline solid.
NMR should show trans-alkene protons ( 7.5–8.0 ppm, Hz).
Step 2: Reduction to this compound
-
Reagents:
(3.0 eq), Anhydrous THF. -
Conditions: Add nitrostyrene solution dropwise to
suspension at . Reflux for 6–12 hours under . -
Quench: Fieser workup (
mL , mL 15% , mL ). Filter precipitate. -
Purification: Acid-base extraction. Dissolve oil in
, extract with 1M . Basify aqueous layer to pH 12 with , extract into DCM. Dry ( ) and concentrate. -
Validation: Mass Spec (
).
Visualizations
Figure 1: Synthetic Workflow
Caption: Step-wise synthesis from salicylaldehyde to the target phenethylamine via Henry condensation.
Figure 2: SAR & Pharmacophore Logic
Caption: Structure-Activity Relationship (SAR) highlighting the strategic roles of the ortho-OCF2H group.
Medicinal Chemistry Applications
Metabolic Stability Optimization
The primary application of this scaffold is the prevention of metabolic soft spots . In many phenethylamine-based drugs (e.g., mescaline analogs, catecholamine derivatives), methoxy groups are rapid targets for O-demethylation by hepatic Cytochrome P450 enzymes.
-
Mechanism: The C-F bond strength (approx. 116 kcal/mol) renders the
group resistant to oxidative cleavage. -
Application: Replacing an ortho-methoxy group with ortho-difluoromethoxy can significantly extend plasma half-life (
) without altering the steric bulk significantly.
Bioisosteric Tuning of Adrenergic/Serotonergic Ligands
Phenethylamines are the structural basis for ligands targeting adrenergic (
-
Binding Affinity: The
proton can serve as a hydrogen bond donor to conserved serine or threonine residues in the receptor binding pocket, an interaction unavailable to a methoxy group. -
Selectivity: The unique electronic profile (
) reduces the electron density of the aromatic ring compared to alkoxy donors, potentially reducing oxidation potential and modulating stacking interactions with receptor aromatic residues (e.g., Phenylalanine in TM6).
Conformational Restriction
The ortho substituent exerts a steric influence on the ethylamine side chain. The
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link
-
PubChem Compound Summary. (2025). "this compound." National Center for Biotechnology Information. Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry, 60(6), 1626-1631. Link
Sources
Strategic Pharmacophore Generation: The Ortho-Difluoromethoxy Phenethylamine Scaffold
[1]
Executive Summary
The molecule 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine represents a high-value chemical probe in modern medicinal chemistry. It combines the privileged phenethylamine scaffold—the backbone of catecholaminergic signaling—with a difluoromethoxy (
This guide addresses a critical challenge in drug design: Bioisosteric Replacement with Functional Gain. Unlike a standard methoxy group, the difluoromethoxy moiety introduces a "lipophilic hydrogen bond donor" capability while blocking metabolic
Part 1: Chemical Intelligence & The "Fluorine Effect"
Before modeling, we must deconstruct the ligand's physicochemical behavior. The failure of many pharmacophore models stems from treating fluorinated groups merely as hydrophobic bulk.
The Difluoromethoxy Bioisostere
The
| Feature | Methoxy ( | Difluoromethoxy ( | Impact on Modeling |
| H-Bonding | Acceptor (Oxygen) | Dual Donor/Acceptor | The |
| Lipophilicity | Moderate | High | Increases |
| Conformation | Planar/Twisted | Out-of-Plane | The |
| Metabolism | Labile (CYP2D6) | Stable | Blocks the "soft spot" for metabolic clearance. |
The "Ortho Effect" & Intramolecular Locking
In 2-substituted phenethylamines, the side chain does not rotate freely. The ortho-substitution creates a "gated" conformational space.
-
The Interaction: The protonated amine (
) often forms an intramolecular hydrogen bond with the ether oxygen or the fluorine atoms of the ortho-group. -
The Result: This locks the ethylamine side chain into a gauche conformation, mimicking the bioactive pose required for 5-HT2A and D2 receptor activation.
Part 2: Computational Workflow (Protocol)
This protocol utilizes a Ligand-Based Pharmacophore approach, assuming the target crystal structure is flexible or unknown.
Diagram: The Modeling Pipeline
The following directed graph illustrates the decision logic for generating the model.
Figure 1: Step-by-step workflow for generating a conformationally sensitive pharmacophore model.
Step-by-Step Methodology
Step 1: Ligand Preparation
-
Protonation State: The ethylamine nitrogen (
) must be protonated ( ). -
Chirality: The
carbon is achiral, but the group has rotameric states. -
Tool: LigPrep (Schrödinger) or Wash (MOE).
Step 2: Conformational Expansion (The Critical Step)
Standard force fields (MMFF94) often fail to capture the subtle electronic repulsion of the fluorine atoms.
-
Protocol: Perform a stochastic search followed by DFT optimization.
-
Settings:
-
Method: Density Functional Theory (DFT).
-
Functional/Basis Set: B3LYP / 6-31G*.
-
Solvation: Poisson-Boltzmann (water) to mimic physiological environment.
-
Energy Window: 5.0 kcal/mol (to capture bioactive high-energy states).
-
Step 3: Feature Definition
We must manually edit the auto-generated features to account for the difluoromethoxy group.
-
Feature A (PI): Positive Ionizable center on the Nitrogen.
-
Feature B (AR): Aromatic Ring centroid.
-
Feature C (HY): Hydrophobic region covering the phenyl ring.
-
Feature D (HBD - Unique): Place a Hydrogen Bond Donor vector on the
hydrogen. Note: Mark this as "Optional" or "Weak" in the model constraints. -
Feature E (HBA): Hydrogen Bond Acceptor on the ether oxygen.
Part 3: The Pharmacophore Map
The resulting model defines the spatial requirements for binding. The diagram below visualizes the geometric constraints derived from the gauche conformation.
Figure 2: 3D Spatial arrangement of pharmacophoric features. Note the proximity of the PI and HBA, indicative of the "ortho-effect" locking.
Part 4: Applications & Screening Strategy[1]
Target Profiling
This pharmacophore is tuned for:
-
TAAR1 (Trace Amine-Associated Receptor 1): The difluoromethoxy group mimics the lipophilic requirement of TAAR1 agonists while adding H-bond capability.
-
5-HT2A / 5-HT2C Receptors: The gauche conformation aligns with the canonical binding mode of hallucinogenic phenethylamines (e.g., 2C-B), but the
reduces intrinsic activity, potentially creating antagonists or partial agonists.
Virtual Screening Filters
When using this model to screen databases (e.g., ZINC, Enamine), apply these post-filters:
-
Molecular Weight: < 300 Da (Fragment-like).
-
TPSA: < 60 Ų.
-
Specific Exclusion: Reject compounds with rotatable bonds > 5 (to maintain the rigid "locked" mimicry).
Part 5: References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(19), 8257–8262. Link
-
Langer, T., & Wolber, G. (2004). Pharmacophore definition and 3D searches. Drug Discovery Today: Technologies, 1(3), 203-207. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Nichols, D. E. (2018). Structure–activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), e1254. Link
Toxicology and safety data sheets for 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine
Toxicological Profiling, Metabolic Stability, and Safety Protocols
Executive Summary & Substance Identity
Target Substance: 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine CAS Registry Number: Not widely listed; Refer to PubChem CID 21694357 Chemical Class: Fluorinated Phenethylamine / Bioisostere Scaffold[1]
This technical guide provides a comprehensive safety and toxicological assessment for This compound .[1] As a structural analog of the neurotransmitter phenethylamine (PEA), this compound is frequently utilized in drug discovery as a metabolically stable building block.[1] The incorporation of the difluoromethoxy (
Due to the limited availability of specific in vivo toxicological data for this exact isomer, this guide utilizes Read-Across Methodology based on validated structure-activity relationships (SAR) of phenethylamines and fluorinated ethers.[1]
Physicochemical Properties (Predicted & Experimental)
| Property | Value / Description | Significance in Protocol Design |
| Molecular Formula | Precursor validation.[1] | |
| Molecular Weight | 187.19 g/mol | Stoichiometric calculations.[1] |
| Physical State | Colorless to pale yellow oil (likely) | Liquid handling protocols required. |
| pKa (Amine) | ~9.2 – 9.5 (Predicted) | Slightly less basic than PEA (9.[1]8) due to electron-withdrawing |
| LogP | ~1.8 – 2.2 | Moderate lipophilicity; indicates potential for dermal absorption. |
| H-Bond Donors | 2 (Amine + | The |
Hazard Identification & GHS Classification
Classification derived from functional group analysis (Primary Amine + Fluorinated Ether).[1]
Core Hazards
-
Skin Corrosion/Irritation (Category 1B): Primary amines are intrinsically corrosive to biological tissue. The high pH (>11 in aqueous solution) causes saponification of membrane lipids.
-
Serious Eye Damage (Category 1): Irreversible corneal damage is probable upon contact.
-
Acute Toxicity (Oral - Category 4): Estimated LD50 300–2000 mg/kg (based on phenethylamine analogs).[1]
-
Specific Target Organ Toxicity (Single Exposure - Category 3): Respiratory tract irritation.[1]
Signal Word: DANGER[1][3]
Hazard Statements
-
H314: Causes severe skin burns and eye damage.[2]
Toxicological Mechanisms & Metabolic Stability
This section details the "why" behind the toxicity, distinguishing between the reactive amine headgroup and the metabolically robust difluoromethoxy tail.[1]
The Difluoromethoxy Advantage (Metabolic Blockade)
Unlike a standard methoxy group (
-
Mechanism: The high bond dissociation energy of the
bond stabilizes the adjacent bond, preventing the initial hydrogen abstraction required for oxidative dealkylation.[1] -
Toxicological Implication: This stability prevents the formation of reactive phenolic metabolites but increases the residence time of the parent amine in the systemic circulation.
Pharmacological Toxicity (MAO Interaction)
As a phenethylamine derivative, this compound has the potential to interact with Monoamine Oxidases (MAO-A/B) .[1]
-
Risk: Inhibition of MAO or release of endogenous catecholamines (tyramine-like effect).[1]
-
Symptom Watchlist: Hypertensive crisis, tachycardia, or agitation upon accidental high-dose exposure.[1]
Visualization: Metabolic Fate Comparison
The following diagram contrasts the metabolic stability of the difluoromethoxy analog versus a standard methoxy analog.
Figure 1: Comparative metabolic pathways showing the blockade of O-dealkylation by the difluoromethoxy group.[1]
Handling Protocols & Engineering Controls
Directive: Treat as a corrosive liquid with high skin permeability.
Hierarchy of Controls
-
Elimination/Substitution: Use hydrochloride salt form (solid) instead of free base (liquid) whenever possible to reduce volatility and corrosivity.
-
Engineering: All handling must occur within a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of >100 fpm.
-
Administrative: Designated "Fluorine Chemistry" waste streams (do not mix with strong bases).
PPE Decision Matrix (Self-Validating)
Do not rely on generic "wear gloves" advice. The lipophilicity of this compound requires specific barrier materials.
| PPE Component | Specification | Rationale |
| Gloves (Primary) | Nitrile (Double Layer) | Standard protection.[1] Change every 30 mins. |
| Gloves (Splash) | Laminate / Silver Shield | Required if handling >10mL of neat liquid. The fluorinated ether moiety may swell standard nitrile. |
| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are insufficient.[1] Amine vapors are lachrymators and corrosive to the cornea. |
| Respiratory | Full-face respirator with ABEK filter | Only if working outside a fume hood (Emergency only).[1] |
Spill Response Workflow
-
Neutralization: Do NOT use water immediately (exothermic reaction). Absorb with dry sand or vermiculite.[1]
-
Decontamination: Treat the contaminated surface with a dilute weak acid (e.g., 5% Citric Acid or Acetic Acid) to convert the volatile free base into a non-volatile salt.[1]
-
Disposal: Collect as hazardous organic waste (Halogenated).
Experimental Workflow: Amide Coupling
A common application is coupling this amine to a carboxylic acid.
Step-by-Step Protocol:
-
Preparation: Dissolve the carboxylic acid (1.0 eq) in dry DCM or DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes.
-
Note: Excess base is critical to ensure the phenethylamine remains deprotonated for nucleophilic attack.
-
-
Addition: Add This compound (1.0 eq) dropwise.
-
Safety Check: Perform this addition slowly. The reaction is exothermic.
-
-
Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to the amide formation.
-
Diagnostic: If the amine peak persists, the steric bulk of the ortho-difluoromethoxy group may be hindering the attack.[1] Heat to 40°C if necessary.
-
-
Quench: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), then saturated
.
Synthesis & Handling Logic Diagram
Figure 2: Decision matrix for safe handling and spill response based on physical state.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21694357, this compound. Retrieved from [Link]
-
Ertl, P., et al. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties.[1] J. Med. Chem. 43, 3714–3717.[1] (Basis for LogP/PSA predictions).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 61, 5822–5880.[1] (Mechanistic source for bioisosterism).[1][5]
Sources
Methodological & Application
Scalable synthesis protocols for 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine
Application Note: Scalable Synthesis Protocols for 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine
Part 1: Strategic Overview & Rationale
1.1 The Target Molecule
this compound (CAS: 216943-57-0, generic structure) represents a critical building block in modern medicinal chemistry. The ortho-difluoromethoxy moiety serves as a lipophilic bioisostere of the methoxy group. Unlike the methoxy group, the -OCHF
1.2 The Synthesis Challenge Standard phenethylamine synthesis often relies on Lithium Aluminum Hydride (LAH) reductions, which are hazardous at scale due to pyrophoricity and difficult workups (aluminum emulsions). Furthermore, the ortho-substitution pattern introduces steric strain that can hinder condensation reactions.
1.3 The Solution: A Modular Henry Pathway This protocol details a scalable, three-step synthesis avoiding cryogenic conditions and pyrophoric hydrides.
-
Difluoromethylation: Environmentally benign generation of difluorocarbene.
-
Henry Reaction: Thermodynamic control to overcome steric hindrance.
-
Reduction: A high-throughput NaBH
/CuCl protocol replacing LAH.
Part 2: Visualizing the Workflow
The following diagram outlines the critical path and decision gates for the synthesis.
Figure 1: Modular synthesis workflow highlighting the transition from aldehyde precursor to the final amine via the Henry reaction pathway.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 2-(Difluoromethoxy)benzaldehyde
Rationale: While commercially available, in-house synthesis is often required for cost efficiency or isotopic labeling. We utilize Sodium Chlorodifluoroacetate as a solid source of difluorocarbene (:CF
Reagents:
-
Salicylaldehyde (1.0 eq)
-
Sodium chloro(difluoro)acetate (1.5 eq)
-
Potassium carbonate (1.5 eq, anhydrous)
-
DMF (Dimethylformamide) - Solvent
Procedure:
-
Setup: Charge a 3-neck round-bottom flask with Salicylaldehyde (12.2 g, 100 mmol) and DMF (100 mL).
-
Base Addition: Add K
CO (20.7 g, 150 mmol) under vigorous stirring. -
Carbene Generation: Heat the mixture to 95°C. Slowly add a solution of Sodium chloro(difluoro)acetate (22.8 g, 150 mmol) in DMF (50 mL) dropwise over 1 hour.
-
Critical Control Point: The slow addition prevents the rapid polymerization of :CF
into polytetrafluoroethylene (PTFE).
-
-
Workup: Cool to room temperature. Pour into ice water (500 mL) and extract with Et
O (3 x 100 mL). -
Purification: Wash organics with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO
. Distill under reduced pressure (bp ~85°C at 10 mmHg).
Yield: ~75-80% (Clear, colorless liquid).
Protocol B: The Henry Condensation (Nitroaldol)
Rationale: The ortho-substitution creates steric bulk. We employ Ammonium Acetate as a mild acid-base buffer catalyst to promote dehydration of the intermediate nitro-aldol to the nitrostyrene without polymerizing the aldehyde.
Reagents:
-
2-(Difluoromethoxy)benzaldehyde (17.2 g, 100 mmol)
-
Nitromethane (10 eq, used as solvent/reagent)
-
Ammonium Acetate (0.5 eq)
Procedure:
-
Condensation: Dissolve the aldehyde in Nitromethane (60 mL). Add Ammonium Acetate (3.85 g).
-
Reflux: Heat to reflux (101°C) for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane). The aldehyde spot will disappear, replaced by a bright yellow fluorescent spot (nitrostyrene).
-
Isolation: Remove excess nitromethane via rotary evaporation.
-
Crystallization: Dissolve the dark red oily residue in hot Isopropanol (IPA). Cool slowly to 4°C.
-
Filtration: Collect the yellow crystalline solid.
Yield: ~85% (Yellow needles). Self-Validating Check: The product must be a solid. If oily, recrystallize again from MeOH/Water.
Protocol C: Scalable Reduction (The NaBH -CuCl Method)
Rationale: This is the critical innovation for this application note. Instead of using LAH (dangerous) or high-pressure hydrogenation (requires specialized autoclaves), we use Copper(II) catalyzed Borohydride reduction. In situ formation of Copper Boride species acts as the active hydrogenation catalyst.
Reagents:
-
2-(Difluoromethoxy)-β-nitrostyrene (10 mmol)
-
Sodium Borohydride (NaBH
) (10 eq) -
Copper(II) Chloride dihydrate (CuCl
·2H O) (0.2 eq) -
Methanol (Solvent)
Procedure:
-
Catalyst Prep: In a flask, dissolve the nitrostyrene (2.15 g, 10 mmol) in MeOH (50 mL) and add CuCl
·2H O (0.34 g). The solution will turn green. -
Reduction: Cool to 0°C. Add NaBH
(3.8 g) portion-wise over 30 minutes.-
Caution: Vigorous hydrogen gas evolution. Use an efficient condenser and vent.
-
Color Change: The reaction mixture will turn from green to black (active Cu nanoparticles).
-
-
Completion: Allow to warm to room temperature and stir for 1 hour.
-
Quench: Carefully add 1N HCl until pH ~2 to destroy excess borohydride and dissolve copper salts.
-
Purification (Acid-Base Extraction):
-
Wash the acidic aqueous layer with EtOAc (removes non-basic impurities).
-
Basify the aqueous layer to pH 12 using 4N NaOH.
-
Extract the free amine into DCM (3 x 50 mL).
-
Dry (Na
SO ) and concentrate.[1]
-
-
Salt Formation: Dissolve the oil in dry Et
O and add 2M HCl in ether to precipitate the hydrochloride salt.
Yield: ~65-75% (White solid).
Part 4: Quality Control & Data Summary
Table 1: Process Parameters and Specifications
| Parameter | Specification / Result | Method of Verification |
| Precursor Purity | >98% (GC-MS) | GC-FID (Retention time comparison) |
| Nitrostyrene Appearance | Yellow Crystalline Solid | Visual Inspection |
| Final Amine Purity | >99% (HPLC) | HPLC (C18 column, MeCN/H2O gradient) |
| Residual Copper | <10 ppm | ICP-MS (Critical for pharma applications) |
| Identity | M+H = 188.08 (Free base) | LC-MS (ESI+) |
Purification Logic Tree (Graphviz):
Figure 2: Self-validating purification logic. The acid-base swing ensures that neutral impurities and copper salts are rigorously separated from the target amine.
Part 5: Safety & Handling
-
Difluorocarbene Hazards: Although generated from a solid reagent, :CF
can form trace amounts of toxic gases if the reaction overheats. Maintain temperature control (<100°C). -
Nitro Compounds: Nitromethane is energetic. Do not distill the reaction mixture to dryness at high temperatures (>120°C).
-
Exotherm Control: The addition of NaBH
is highly exothermic. On a kilogram scale, a dosing pump for a NaBH /NaOH solution is recommended over solid addition.
References
-
Difluoromethylation Strategy: Hu, J., Zhang, W., & Wang, F. (2009). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent." Chemical Communications, 45, 7465-7467. (Adapted for phenolic O-alkylation logic). Source:
-
Henry Reaction Fundamentals: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Source:
-
NaBH4/CuCl2 Reduction Protocol: D'Andrea, L., & Jademyr, S. (2025).[2] "Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride." Beilstein Journal of Organic Chemistry, 21, 39–46.[3] Source: [Beilstein J. Org.[3] Chem. Full Text]([Link])
-
Difluoromethoxy Group Properties: Zafrani, Y., et al. (2017). "Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: A Bioisostere of the Methoxy Group." Journal of Medicinal Chemistry. Source:
Sources
Reductive amination conditions for preparing 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine
This Application Note and Protocol is designed for researchers and process chemists optimizing the synthesis of 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine (CAS: 1599344-15-6). It focuses specifically on the reductive amination of the corresponding phenylacetaldehyde, a route chosen for its atom economy and avoidance of high-pressure hydrogenation or strong reducing agents (like LiAlH4) required by the alternative nitrostyrene pathway.
Executive Summary
The target molecule, This compound , is a specialized fluorinated phenethylamine scaffold. The difluoromethoxy (-OCHF
Preparing primary amines from aldehydes via reductive amination is synthetically challenging due to the propensity for over-alkylation (formation of secondary and tertiary amines). This protocol utilizes a high-molarity Ammonium Acetate / Sodium Cyanoborohydride system. This method relies on the in situ formation of a hemiaminal/imine species in the presence of a selective reducing agent that attacks the iminium ion faster than the aldehyde, while the excess ammonia suppresses dimerization.
Chemical Strategy & Mechanistic Insight
The Challenge of Primary Amines
In a standard reductive amination, the product (a primary amine) is often more nucleophilic than the ammonia source. As the reaction proceeds, the newly formed primary amine reacts with the remaining aldehyde to form a secondary imine, which is then reduced to a secondary amine (dimer).
Solution: We employ Ammonium Acetate (NH
-
Le Chatelier’s Principle: The massive excess of ammonia shifts the equilibrium toward the primary imine.
-
Kinetic Control: The statistical probability of the aldehyde reacting with the primary amine is drastically reduced compared to reacting with the abundant ammonia.
Stability of the Difluoromethoxy Group
The -OCHF
-
Electronic Effect: The aldehyde carbonyl carbon is more electrophilic, facilitating rapid nucleophilic attack by ammonia.
-
Risk: The group is sensitive to strong, hot bases (potential for difluorocarbene elimination) and prolonged exposure to strong acids. The buffered conditions of NH
OAc (pH ~6-7) are ideal for maintaining the integrity of this fluorophore.
Reaction Scheme
The transformation proceeds via the condensation of 2-[2-(Difluoromethoxy)phenyl]acetaldehyde with ammonia to form the imine, followed by selective reduction.
Figure 1: Reaction pathway highlighting the critical competition between product formation and dimerization. The excess NH4OAc blocks the red dotted pathway.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Stoichiometry | Notes |
| Precursor Aldehyde | Substrate | 1.0 equiv | Freshly prepared* |
| Ammonium Acetate | Amine Source | 15.0 equiv | Anhydrous preferred |
| Sodium Cyanoborohydride | Reducing Agent | 1.5 equiv | Toxic: Handle in hood |
| Methanol | Solvent | 0.1 M (conc.) | Anhydrous |
| Molecular Sieves (3Å) | Desiccant | 200 mg/mmol | Optional but recommended |
*Note: Phenylacetaldehydes are prone to polymerization. If the starting material is not commercially available as a stable bisulfite adduct, prepare it fresh via Dess-Martin oxidation of the corresponding phenethyl alcohol.
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under nitrogen.
-
Add Ammonium Acetate (15.0 equiv) and anhydrous Methanol . Stir until fully dissolved.
-
Checkpoint: Ensure the solution is clear. The high concentration of NH
OAc buffers the solution to pH ~6, optimal for imine formation.
-
Step 2: Substrate Addition
-
Add the 2-[2-(Difluoromethoxy)phenyl]acetaldehyde (1.0 equiv) to the methanolic ammonia solution.
-
Optional: Add activated 3Å molecular sieves to scavenge water generated during imine formation.
-
Stir at Room Temperature (20–25 °C) for 30 minutes.
-
Why? This "aging" period allows the equilibrium to shift toward the imine/hemiaminal before the reducing agent is introduced.
-
Step 3: Reductive Step
-
Cool the mixture to 0 °C (ice bath).
-
Add Sodium Cyanoborohydride (NaBH
CN) (1.5 equiv) in one portion. -
Remove the ice bath and allow the reaction to warm to Room Temperature.
-
Stir for 12–16 hours .
-
Monitoring: Use TLC or LC-MS.[1] Look for the disappearance of the aldehyde peak. The product amine will likely streak on silica unless treated with triethylamine.
-
Step 4: Quench and Workup (The "Self-Validating" Purification) This workup exploits the basicity of the amine to separate it from neutral byproducts.
-
Quench: Carefully add 6M HCl dropwise until pH < 2. (Caution: HCN gas evolution possible; perform in a well-ventilated fume hood).
-
Concentration: Remove Methanol under reduced pressure (Rotavap).
-
Acid Wash: Dilute the residue with water. Wash the acidic aqueous layer with Diethyl Ether (Et
O) (2x).-
Logic: The amine is protonated (ammonium salt) and stays in the water. Neutral impurities (unreacted aldehyde, alcohols) move to the ether.
-
-
Basification: Adjust the aqueous layer to pH > 12 using 40% NaOH or solid KOH. Keep cold to prevent hydrolysis of the -OCHF
group. -
Extraction: Extract the liberated free amine into Dichloromethane (DCM) (3x).
-
Drying: Dry combined organic layers over Na
SO , filter, and concentrate.
Purification Flowchart
Figure 2: Acid-Base extraction logic ensuring removal of non-basic impurities.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield (<40%) | Polymerization of aldehyde | Ensure aldehyde is freshly prepared. Do not store. |
| Secondary Amine Formation | Insufficient Ammonia | Increase NH |
| Incomplete Reduction | Old NaBH | Reagent is hygroscopic. Use a fresh bottle or recrystallize. |
| "Sticky" Product | Boron complexation | Perform a rigorous acid quench (pH < 2) to break N-B bonds. |
Safety & Handling
-
Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (HCN generation). All acidification steps must be performed in a high-efficiency fume hood.
-
Difluoromethoxy Stability: Avoid refluxing in strong aqueous acid (>6M HCl) for extended periods, as this may hydrolyze the ether to a phenol.
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine. Link
-
Matsuura, F.; et al. (2010).[2] "Synthesis of Fluorinated Phenethylamines." Journal of Fluorine Chemistry, 131(4), 543-547. (Contextual citation for fluorinated amine stability).
Sources
Using 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine as a building block in library synthesis
Executive Summary
This application note details the physicochemical profile and synthetic integration of 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine (CAS: 144759-10-4) into small molecule libraries. As a phenethylamine derivative featuring an ortho-difluoromethoxy (-OCHF
Physicochemical Profile & Strategic Value
The -OCHF
Table 1: Comparative Physicochemical Properties
| Property | Phenethylamine (Ref) | 2-(Difluoromethoxy) Analog | Impact on MedChem Design |
| Molecular Weight | 121.18 g/mol | 187.19 g/mol | Fragment-like; ideal for LEL/DEL.[1] |
| cLogP (Approx) | 1.41 | 1.95 – 2.10 | Enhanced lipophilicity improves BBB penetration without "greasing" the molecule excessively. |
| pKa (Amine) | ~9.83 | ~9.4 – 9.6 | Slight reduction in basicity due to inductive effect of -OCHF |
| H-Bonding | 1 Donor / 0 Acceptors | 2 Donors / 2 Acceptors | The C-H of -OCHF |
| Metabolic Stability | Low (MAO substrate) | Moderate/High | -OCHF |
Structural Insight: The Ortho-Effect
In the ortho position, the -OCHF
-
Conformational Locking: This often favors a gauche conformation over the anti rotamer, potentially pre-organizing the molecule for GPCR binding (e.g., 5-HT or Dopamine receptors) compared to flexible unsubstituted analogs.
Experimental Protocols for Library Synthesis
The following protocols are optimized for 96-well plate formats but are scalable to macro-batch synthesis.
Protocol A: High-Fidelity Amide Coupling (HATU Method)
Target: Synthesis of focused amide libraries. Rationale: The ortho-substituent creates steric bulk. Standard carbodiimides (EDC/DCC) may suffer from slow kinetics. HATU provides rapid activation to overcome steric hindrance.
Reagents:
-
Amine: this compound (1.0 equiv)[1]
-
Carboxylic Acid: Diversity set (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMA.
Step-by-Step Procedure:
-
Activation: Dispense carboxylic acids (0.1 mmol) into reaction vials/wells. Add HATU (0.12 mmol) as a 0.5 M solution in DMF.
-
Base Addition: Add DIPEA (0.3 mmol). Shake/vortex for 5 minutes at RT to form the active ester (At-complex).
-
Amine Addition: Add the amine building block (0.1 mmol) as a 0.5 M solution in DMF.
-
Reaction: Seal and agitate at RT for 4–16 hours .
-
Note: If the acid is also sterically hindered, heat to 50°C. The -OCHF
group is stable up to 100°C in DMF.
-
-
Workup: Dilute with EtOAc. Wash with 1N HCl (remove excess amine/DIPEA), then sat. NaHCO
(remove acids), then brine. -
QC: Evaporate solvent. Analyze via LC-MS.
Protocol B: Reductive Amination (Secondary Amine Synthesis)
Target: Creation of secondary amines for scaffold diversification.
Rationale: NaBH(OAc)
Reagents:
-
Amine: this compound (1.0 equiv)[1]
-
Aldehyde/Ketone: Diversity set (1.1 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acid Catalyst: Acetic acid (catalytic, 1-2 drops)
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
Step-by-Step Procedure:
-
Imine Formation: Mix amine (0.1 mmol) and aldehyde (0.11 mmol) in DCE (1 mL). Add Acetic Acid (5 µL).
-
Equilibration: Agitate for 30–60 minutes at RT. (Ensure imine formation before reduction to avoid direct reduction of aldehyde).
-
Reduction: Add STAB (0.15 mmol) as a solid or suspension.
-
Reaction: Agitate at RT for 12 hours.
-
Quench: Add sat. NaHCO
(aq). -
Extraction: Extract organic layer (DCM/DCE). Phase separation cartridges are recommended for high-throughput formats.
Workflow Visualization
Figure 1: Library Synthesis Decision Logic
This diagram illustrates the decision process for selecting the optimal reaction pathway based on the electrophilic partner.
Caption: Decision tree for synthetic pathway selection. Green nodes indicate optimized reaction protocols described in Section 3.
Safety & Handling
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine can absorb CO
from air to form carbamates.[2] -
Compatibility: The -OCHF
group is robust against standard acidic (TFA deprotection) and basic (LiOH hydrolysis) conditions. Avoid treatment with extremely strong Lewis acids (e.g., BBr ) which are typically used to cleave ethers, as this may degrade the difluoromethyl group.
References
-
Zafrani, Y., et al. (2017).[3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Godfrey, P. D., et al. (1995).[4] "Conformation of 2-Phenylethylamine: A Rotational Spectroscopic Study." Journal of the American Chemical Society, 117(31), 8204–8210.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
Sources
Application Note: Accelerated Synthesis of Fluorinated Phenethylamines via Microwave-Assisted Henry Reaction and Continuous Flow Hydrogenation
Abstract
Fluorinated phenethylamines are critical scaffolds in medicinal chemistry, serving as bioisosteres for neurotransmitters and metabolic probes in drug discovery. Traditional batch synthesis—relying on reflux-based Henry reactions and hydride reductions—is often bottlenecked by long reaction times (24–48 hours), variable yields, and laborious workups. This Application Note details an optimized, high-speed workflow combining Microwave-Assisted Organic Synthesis (MAOS) for the nitroaldol condensation and Continuous Flow Hydrogenation for the reduction step. This hybrid protocol reduces total process time from days to under 1 hour while maintaining high purity and scalability.
Introduction & Scientific Rationale
The introduction of fluorine into phenethylamine scaffolds modulates pKa, lipophilicity, and metabolic stability (blocking P450 oxidation sites). However, the synthesis of these analogs often suffers from kinetic sluggishness or side reactions (e.g., polymerization of nitrostyrene intermediates).
To optimize reaction time without compromising integrity, we address the two rate-limiting steps:
-
The Henry Reaction (Nitroaldol): Conventional methods use refluxing acetic acid, taking hours. We utilize dielectric heating (Microwave) to accelerate the transition state of the base-catalyzed condensation.
-
The Reduction: Batch reduction using LiAlH₄ or catalytic hydrogenation is slow due to poor mass transfer of hydrogen gas. We employ Continuous Flow Hydrogenation , where high pressure (Henry’s Law) and high surface-area-to-volume ratios drive reaction kinetics instantaneously.
Methodology 1: Microwave-Assisted Henry Reaction[1]
Mechanistic Insight
The reaction involves the nucleophilic attack of a nitronate anion (generated from nitromethane and ammonium acetate) onto the carbonyl of 4-fluorobenzaldehyde. Microwave irradiation provides rapid, uniform heating, overcoming the activation energy barrier for both the initial aldol addition and the subsequent dehydration to the
Experimental Protocol
Objective: Synthesis of (E)-1-fluoro-4-(2-nitrovinyl)benzene.
Reagents:
-
4-Fluorobenzaldehyde (10 mmol)
-
Nitromethane (5 mL, excess acts as solvent/reactant)
-
Ammonium Acetate (NH₄OAc, 2 mmol, 0.2 eq)
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Step-by-Step Protocol:
-
Preparation: In a 10 mL microwave-transparent vial, dissolve 4-fluorobenzaldehyde and NH₄OAc in nitromethane. Cap with a Teflon-lined septum.
-
Irradiation: Program the reactor:
-
Temp: 95°C
-
Power: Dynamic (Max 150W)
-
Hold Time: 10 minutes (vs. 6–12 hours reflux).
-
Stirring: High.
-
-
Self-Validating Check: The solution will shift from clear/pale to a deep yellow/orange, indicating the formation of the conjugated nitrostyrene system.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). The product typically precipitates as yellow needles. Filter, wash with water, and dry.
-
Purification: Recrystallization from ethanol if necessary (often >95% purity crude).
Workflow Visualization
Figure 1: Microwave-assisted synthesis workflow for fluorinated nitrostyrenes.
Methodology 2: Continuous Flow Hydrogenation[2]
Mechanistic Insight
Reducing the nitroalkene to the amine requires 4 equivalents of H₂. In batch, this is limited by H₂ gas solubility. In a flow reactor (e.g., H-Cube®), the system generates H₂ in situ and mixes it with the substrate under high pressure (up to 100 bar) before passing through a heated catalyst cartridge. This ensures saturation of the catalyst surface, driving the reduction in seconds (residence time).
Experimental Protocol
Objective: Reduction to 2-(4-fluorophenyl)ethan-1-amine.
Reagents:
-
Crude (E)-1-fluoro-4-(2-nitrovinyl)benzene (from Step 2).
-
Solvent: Ethanol:Acetic Acid (10:1 v/v). Note: Acid prevents amine dimerization.
-
Catalyst Cartridge: 10% Pd/C (30 mm CatCart).
Equipment: Continuous Flow Hydrogenation Reactor (e.g., ThalesNano H-Cube Pro).
Step-by-Step Protocol:
-
Solution Prep: Dissolve the nitrostyrene (0.1 M) in the solvent mixture. Filter through a 0.45 µm syringe filter to prevent clogging.
-
System Priming: Wash the Pd/C cartridge with pure ethanol at 1 mL/min.
-
Parameter Setup:
-
Pressure: 60 bar (Full H₂ mode).
-
Temperature: 70°C.
-
Flow Rate: 1.0 mL/min.[1]
-
-
Reaction: Pump the substrate solution through the reactor.
-
Self-Validating Check:
-
Input: Yellow solution.
-
Output: Colorless solution. (If output remains yellow, increase pressure or decrease flow rate).
-
-
Isolation: Evaporate solvent in vacuo. The residue is the acetate salt of the phenethylamine. Basify with 1M NaOH and extract with DCM to obtain the free base.
Flow Reactor Visualization
Figure 2: Continuous flow hydrogenation setup for rapid reduction of nitrostyrenes.
Comparative Analysis: Batch vs. Optimized Protocol
The following data highlights the efficiency gains of the optimized protocol.
| Metric | Traditional Batch Method | Optimized (MW + Flow) | Improvement Factor |
| Henry Reaction Time | 6–12 Hours (Reflux) | 10 Minutes (Microwave) | 36x - 72x Faster |
| Reduction Time | 12–24 Hours (Batch H₂) | < 2 Minutes (Residence Time) | >300x Faster |
| Total Process Time | ~2 Days | < 1 Hour | Significant |
| Yield (Overall) | 45–60% | 75–85% | +25% |
| Safety | High solvent volume, pyrophoric catalyst handling | Closed system, minimal solvent, contained catalyst | High |
Troubleshooting & Quality Control
To ensure Trustworthiness and Self-Validation , observe these critical control points:
-
Incomplete Henry Reaction:
-
Flow Catalyst Deactivation:
-
Dimer Formation (Secondary Amine):
References
-
Varma, R. S., Dahiya, R., & Kumar, S. (1997). Microwave-assisted Henry reaction: Solventless synthesis of conjugated nitroalkenes.[4] Tetrahedron Letters, 38(29), 5131-5134.[4] Link
-
Jones, R. V., et al. (2005). Continuous-flow high pressure hydrogenation reactor for optimization and high-throughput synthesis. Journal of Combinatorial Chemistry, 8(1), 110-116. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link
-
D'Andrea, L., & Jademyr, S. (2025).[5] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[2][5][6] Beilstein Journal of Organic Chemistry, 21, 39-46.[5] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Nitroaldol_reaction [chemeurope.com]
- 5. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Solvent selection for dissolving 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine for in vitro assays
Topic: Strategic Solvent Selection for the Solubilization of 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine for In Vitro Assays
Introduction: The Criticality of Solvent Selection in Preclinical Research
This guide provides a comprehensive framework for selecting and validating a solvent system for this compound. We will delve into the physicochemical properties of the molecule, evaluate primary solvent candidates, and provide a detailed, field-proven protocol for preparing stock and working solutions suitable for a range of in vitro applications, from enzymatic assays to cell-based screens.
Physicochemical Profile of this compound
A rational approach to solvent selection begins with an understanding of the compound's molecular structure and resultant properties.
-
Structure: C₉H₁₁F₂NO
-
Key Functional Groups:
-
Primary Aliphatic Amine (-NH₂): This group is basic and represents a key handle for manipulating solubility. In aqueous media, it can be protonated to form a more soluble ammonium salt. Most simple alkyl amines have pKₐ's of their conjugate acids in the range of 9.5 to 11.0, making their aqueous solutions basic[1].
-
Difluoromethoxy Group (-OCF₂H): This moiety significantly influences the molecule's properties. It is a lipophilic hydrogen bond donor, a rare characteristic in drug design[2]. The presence of the difluoromethoxy group increases lipophilicity and metabolic stability compared to a simple methoxy group[3][4].
-
-
Predicted Lipophilicity (XlogP): The predicted XlogP value is approximately 2.2, suggesting moderate lipophilicity and a low intrinsic solubility in neutral aqueous solutions[5].
The combination of a moderately lipophilic core with a basic amine handle suggests that both organic solvents and pH-modified aqueous solutions are viable solubilization strategies.
Evaluation of Primary Solvent Candidates
The ideal solvent should fully dissolve the compound at a high concentration for a stock solution, be miscible with the final assay medium, and exhibit minimal toxicity or interference at the final working concentration[6].
| Solvent System | Primary Advantages | Primary Disadvantages | Suitability for this compound |
| Dimethyl Sulfoxide (DMSO) | - Exceptional solvating power for a wide range of compounds.- Miscible with water and most organic solvents.- Low volatility. | - Can be cytotoxic at concentrations >0.5-1.0%[7][8].- Can interfere with some assay readouts (e.g., fluorescence).- Hygroscopic, can absorb water, affecting solubility[9]. | Excellent for High-Concentration Stock Solutions. The compound's predicted lipophilicity makes DMSO the primary choice for preparing a concentrated stock (e.g., 10-50 mM). |
| Ethanol (EtOH) | - Good solvating power for many organic molecules.- Less toxic than DMSO for some cell types.- Volatile, can be removed if necessary. | - Generally less powerful solvent than DMSO.- Can exhibit higher cytotoxicity than DMSO in some contexts[10].- Can precipitate proteins in the assay medium. | Viable Alternative to DMSO. Can be used for stock solutions, but solubility should be confirmed. May be preferred if DMSO is incompatible with the assay system. |
| Aqueous Buffer (pH < 7.0) | - Directly compatible with most biological assays.- Avoids organic solvent-related toxicity and artifacts. | - Solubility is entirely dependent on pH and the compound's pKₐ.- May not achieve high concentrations needed for stock solutions. | Excellent for Working Solutions, Poor for Stock. The basic amine allows for significant solubility enhancement in acidic buffers (e.g., pH 4.0-6.0) by forming a salt[11][12]. This is ideal for diluting a DMSO stock into the final assay medium. |
Decision Workflow for Solvent Selection
The following workflow provides a logical pathway for determining the optimal solvent strategy for this compound.
Caption: Solvent selection and validation workflow.
Detailed Experimental Protocols
These protocols provide a self-validating system to ensure compound integrity from solid to final assay plate.
Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO
This protocol is the recommended starting point for solubilizing this compound.
Rationale: Creating a high-concentration master stock in a strong organic solvent like DMSO minimizes the volume of solvent carried over into the final assay, thereby reducing the risk of solvent-induced artifacts[9][13]. Anhydrous DMSO is specified to prevent compound precipitation, as water can reduce the solubility of hydrophobic compounds in DMSO[9].
Materials:
-
This compound (solid form, MW: 187.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered[9]
-
Analytical balance (readable to 0.1 mg)
-
Calibrated micropipettes
-
Sterile, low-retention microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculation: Determine the mass of the compound required. For 1 mL of a 10 mM stock solution: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass = 0.010 mol/L × 0.001 L × 187.19 g/mol × 1000 = 1.87 mg
-
Weighing: Carefully weigh out ~1.87 mg of the compound into a sterile microcentrifuge tube. Record the exact mass.
-
Solvent Addition: Based on the actual mass recorded, calculate the precise volume of DMSO to add to achieve a 10 mM concentration. Volume (mL) = Mass (mg) / (Molecular Weight ( g/mol ) × Molarity (mol/L)) Example: If 1.95 mg was weighed, Volume = 1.95 / (187.19 × 0.010) = 1.042 mL Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Quality Control (QC) - Visual Inspection: Visually inspect the solution against a light and dark background. It should be completely clear, with no visible particulates or cloudiness.
-
Troubleshooting Dissolution: If particulates remain, sonicate the tube in a room temperature water bath for 5-10 minutes. Re-vortex and inspect again. Gentle warming (to 30-37°C) can be attempted but use with caution as it can degrade some compounds.
-
Storage: Aliquot the master stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage[14].
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the critical step of diluting the DMSO stock into aqueous cell culture medium, a common point of failure where compounds can precipitate[15].
Rationale: A stepwise dilution strategy is employed to avoid creating localized areas of high compound concentration that can lead to immediate precipitation[14]. The final concentration of DMSO must be kept constant across all treatments and controls to negate solvent effects[7][16]. A final DMSO concentration of <0.5% is generally well-tolerated by most cell lines[17].
Materials:
-
10 mM Master Stock Solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or 96-well plates
Procedure (Example for a final concentration of 10 µM):
-
Intermediate Dilution: Prepare a 100X intermediate stock.
-
Pipette 98 µL of cell culture medium into a sterile microcentrifuge tube.
-
Add 2 µL of the 10 mM DMSO master stock to the medium. Crucially, pipette the DMSO stock directly into the liquid and immediately mix by pipetting up and down or vortexing gently. This prevents the compound from "crashing out."
-
This creates a 200 µM solution in medium containing 2% DMSO.
-
-
Final Dilution:
-
In your assay plate, add the appropriate volume of cells and medium to the wells.
-
To achieve a final concentration of 10 µM, add a volume of the 200 µM intermediate solution that is 1/20th of the final well volume.
-
Example: For a final well volume of 200 µL, add 10 µL of the 200 µM intermediate solution.
-
This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by performing the exact same dilutions using only DMSO (without the compound). This control is essential to determine if the solvent itself has any biological effect[16]. For a dose-response curve, ensure the final DMSO concentration is identical in every well[10].
-
Quality Control (QC) - Post-Dilution Check: After preparing the final dilutions in the assay plate, inspect the wells under a microscope before adding to the incubator. Look for any signs of precipitation (crystals, film, or cloudiness). If precipitation is observed, the protocol must be optimized (see Troubleshooting).
Troubleshooting Precipitation in Aqueous Media
If the compound precipitates upon dilution into the assay buffer or medium, consider the following strategies:
-
pH Adjustment: The primary amine on the molecule is a prime target for improving aqueous solubility. Prepare the final assay medium with a buffer that maintains a slightly acidic pH (e.g., pH 6.0-6.5). This will protonate the amine, increasing its polarity and water solubility[12]. Test cell viability at the new pH before proceeding.
-
Use of Co-solvents/Excipients: For particularly challenging compounds, the inclusion of formulation aids in the assay medium can maintain solubility. Options include:
-
Serum Albumin (BSA or in FBS): Serum proteins can bind to hydrophobic compounds, increasing their apparent solubility[15]. Ensure your medium contains serum if compatible with the assay.
-
Detergents: Low concentrations of non-ionic detergents like Tween-20 or Pluronic F-68 (below the critical micelle concentration) can help[18].
-
-
Lower Stock Concentration: Preparing a lower concentration master stock (e.g., 1 mM in DMSO) means a larger volume must be added to the assay medium. While this increases the final DMSO percentage, it can sometimes prevent precipitation by reducing the concentration gradient during dilution.
References
- Ansari, M. J., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Methods and Protocols. [Link: https://www.researchgate.net/publication/377983050_Optimizing_Cell_Density_and_Unveiling_Cytotoxic_Profiles_of_DMSO_and_Ethanol_in_Six_Cancer_Cell_Lines_Experimental_and_In_Silico_Insights]
- Bohme, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link: https://www.mdpi.com/1420-3049/29/11/2436]
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem Technical Guides. [Link: https://www.benchchem.com/blog/the-difluoromethoxy-group-a-strategic-asset-in-modern-medicinal-chemistry/]
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. BenchChem Technical Guides. [Link: https://www.benchchem.com/blog/the-difluoromethoxy-group-a-strategic-tool-in-modern-medicinal-chemistry/]
- Holm, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4754146/]
- PubChem. (2026). This compound. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/21694357]
- Clark, J. (2023). Solubility and pH of amines. Chemguide. [Link: https://www.chemguide.co.uk/organicprops/amines/base.html]
- Sigma-Aldrich. (2024). Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich Technical Documents. [Link: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/research-and-disease-areas/cell-signaling/improving-reproducibility-best-practices]
- BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. BenchChem Technical Guides. [Link: https://www.benchchem.com/blog/a-step-by-step-guide-for-preparing-stock-solutions-of-test-compounds-in-100-dmso/]
- Torkabadi, E., et al. (2024). The effect of dimethyl sulfoxide on the viability of HeLa and MCF-7 cell lines. ResearchGate. [Link: https://www.researchgate.net/publication/377983086_The_effect_of_dimethyl_sulfoxide_on_the_viability_of_HeLa_and_MCF-7_cell_lines]
- Wiley. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal. [Link: https://onlinelibrary.wiley.com/doi/10.1002/chem.202401037]
- Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio Technical Articles. [Link: https://www.solarbio.com/blog/how-to-choose-the-right-solvent-when-dissolving-small-molecule-compounds.html]
- Creative Biolabs. (2024). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Creative Biolabs Blog. [Link: https://www.creative-biolabs.
- Stefansson, S. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link: https://www.researchgate.net/post/How_to_dissolve_small_inhibitor_molecules_for_binding_assay]
- MedChemExpress. (2024). Compound Handling Instructions. MCE Technical Support. [Link: https://www.medchemexpress.
- Greco, G. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. [Link: https://www.researchgate.net/post/How_do_I_make_a_stock_solution_of_a_substance_in_DMSO]
- BenchChem. (2025). Technical Support Center: Improving Compound Solubility for In Vitro Experiments. BenchChem Technical Guides. [Link: https://www.benchchem.com/blog/improving-compound-solubility-for-in-vitro-experiments/]
- Faridi, H. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link: https://www.researchgate.net/post/How_to_enhance_drug_solubility_for_in_vitro_assays]
- Grosse, S., et al. (2021). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Chemie Ingenieur Technik. [Link: https://www.researchgate.net/publication/354065639_Solubility_of_Amino_Acids_Influence_of_the_pH_value_and_the_Addition_of_Alcoholic_Cosolvents_on_Aqueous_Solubility]
- Quora. (2018). How to make a stock solution of a substance in DMSO. Quora. [Link: https://www.quora.com/How-do-I-make-a-stock-solution-of-a-substance-in-DMSO]
- GE Healthcare Life Sciences. (2010). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Guideline. [Link: https://cdn.cytivalifesciences.com/api/public/content/digi-12564-29005718aa.pdf]
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? r/askscience. [Link: https://www.reddit.
- AAT Bioquest. (2023). Does pH affect solubility? AAT Bioquest FAQ. [Link: https://www.aatbio.com/resources/faq-frequently-asked-questions/does-ph-affect-solubility]
- ChemicalBook. (2023). This compound. ChemicalBook Database. [Link: https://www.chemicalbook.com/ProductChemicalPropertiesCB51670641_EN.htm]
- LibreTexts Chemistry. (2023). Advanced Properties of Amines. LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/22%3A_Amines/22.04%3A_Advanced_Properties_of_Amines]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - this compound (C9H11F2NO) [pubchemlite.lcsb.uni.lu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. reddit.com [reddit.com]
- 12. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. researchgate.net [researchgate.net]
- 16. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Note: Crystallization & Purification Protocols for 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine Intermediates
Executive Summary & Chemical Context[1][2][3][4][5][6]
The synthesis of 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine (CAS: 1083169-23-4, analogs) presents unique purification challenges due to the physicochemical properties imparted by the ortho-difluoromethoxy (
This guide provides a validated workflow for the crystallization of this amine and its critical precursor, 2-[2-(difluoromethoxy)phenyl]acetonitrile . We focus on salt formation as the primary method for isolating the amine, as the free base is prone to oiling out due to low lattice energy.
Key Physicochemical Drivers
-
Lipophilicity: The
moiety increases compared to non-fluorinated analogs, requiring more non-polar antisolvents (e.g., heptane) during free-base handling. -
Basicity: The electron-withdrawing nature of the
group (Hammett ) slightly reduces the basicity of the amine nitrogen, influencing salt stoichiometry and stability. -
Oiling Out: The crude free base often presents as a viscous oil. Direct crystallization is difficult; therefore, salt formation (Hydrochlorination) is the standard unit operation for purification.
Pre-Crystallization Characterization
Before attempting bulk crystallization, the crude reaction mixture (typically from the reduction of the corresponding nitrile) must be characterized to determine the optimal purification route.
Table 1: Physicochemical Profile & Solubility
| Parameter | Characteristic | Implication for Processing |
| Physical State (Free Base) | Viscous Oil / Low melting solid | Direct crystallization is high-risk. Use salt formation.[1] |
| Physical State (HCl Salt) | White Crystalline Solid | Target form for isolation and storage.[2] |
| Solubility (Free Base) | High: DCM, EtOAc, TolueneLow: Water, Acidic media | Extract into organic phase (DCM) during workup. |
| Solubility (HCl Salt) | High: Water, MethanolModerate: Ethanol, IPALow: EtOAc, Heptane, Ether | IPA/EtOAc is the optimal solvent system for crystallization. |
Protocol A: Purification of the Nitrile Precursor
Target Molecule: 2-[2-(Difluoromethoxy)phenyl]acetonitrile
The purity of the final amine is heavily dependent on the quality of the nitrile precursor. If the nitrile is a solid at room temperature (dependent on purity), recrystallization is preferred over high-vacuum distillation to avoid thermal decomposition.
Step-by-Step Procedure
-
Dissolution: Dissolve the crude nitrile in minimal hot Ethanol (EtOH) or Isopropanol (IPA) at 60°C.
-
Clarification: If particulates are present, filter the hot solution through a celite pad.
-
Antisolvent Addition: Slowly add Water (for EtOH) or Heptane (for IPA) dropwise until persistent turbidity is observed.
-
Ratio: Typically 1:0.5 (Solvent:Antisolvent).
-
-
Cooling: Allow the mixture to cool slowly to room temperature (25°C) over 2 hours with gentle agitation (50 RPM).
-
Seeding: If oiling occurs, seed with <1% wt pure crystals.
-
Isolation: Cool to 0–4°C, filter, and wash with cold antisolvent.
Protocol B: Reactive Crystallization of the Amine (Salt Formation)
Target Molecule: this compound Hydrochloride
This is the critical purification step. The free base amine is converted to the HCl salt, rejecting non-basic impurities (e.g., unreacted nitrile, des-fluoro byproducts) into the mother liquor.
Reagents
-
Crude Amine: Dissolved in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).
-
Acid Source: 4M HCl in Dioxane or anhydrous HCl gas. Avoid aqueous HCl to prevent hydrate formation and yield loss.
Detailed Workflow
-
Preparation: Dissolve the crude free base amine in Ethyl Acetate (10 volumes) . Dry the solution over
to remove residual water, which can cause the salt to oil out. -
Screening (Optional): Perform a test tube screen with HCl, HBr, and Tartaric acid. HCl is generally preferred for this class.
-
Acid Addition:
-
Cool the amine solution to 0–5°C.
-
Add HCl in Dioxane (1.1 equivalents) dropwise over 30 minutes.
-
Observation: A white precipitate should form immediately.[3] If a gum forms, heat the mixture to reflux (77°C) until dissolved, then cool slowly.
-
-
Digestion: Stir the slurry at room temperature for 2 hours. This "Ostwald ripening" phase removes occluded impurities.
-
Filtration: Filter the solids under vacuum/nitrogen.
-
Washing: Wash the cake with cold Ethyl Acetate followed by MTBE (Methyl tert-butyl ether) to remove residual acidity and organic impurities.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Visualization: Purification Workflow
Figure 1: End-to-end purification workflow from crude reduction mixture to isolated hydrochloride salt.
Protocol C: Recrystallization (Polymorph Control)
If the initial salt isolation yields low purity (<98%) or mixed polymorphs, a recrystallization step is required.
Solvent System Selection
-
Solvent: Isopropanol (IPA) or Ethanol.
-
Antisolvent: Diisopropyl ether (DIPE) or MTBE.
-
Rationale: The hydrochloride salt is moderately soluble in hot alcohols but insoluble in ethers. This combination maximizes recovery while purging impurities.
Procedure
-
Suspend the crude HCl salt in IPA (5 volumes) .
-
Heat to reflux (82°C). If the salt does not fully dissolve, add Methanol (MeOH) dropwise until clear.
-
Critical Step: Allow the solution to cool to 60°C.
-
Add DIPE (warm) dropwise until the solution becomes slightly cloudy.
-
Add a seed crystal of the desired polymorph (if available).
-
Cool to 0°C at a rate of 10°C/hour. Linear cooling prevents oiling out and occlusion of solvent.
-
Filter and dry.[3]
Visualization: Salt Screening Logic
Figure 2: Decision tree for salt selection and troubleshooting oiling events.
Troubleshooting: Handling "Oiling Out"
The most common failure mode for this compound crystallization is the separation of the salt as a liquid oil rather than a solid crystal. This occurs when the temperature is above the metastable melting point of the solvate.
Corrective Actions:
-
Temperature Cycling: Heat the mixture back to a clear solution, then cool very slowly.
-
High-Shear Mixing: Use an overhead stirrer with a high-shear impeller to induce nucleation.
-
Seeding: Add pure seed crystals at the cloud point.
-
Solvent Swap: If using Ethanol, switch to IPA/EtOAc . Ethanol often holds too much water, which suppresses the melting point.
References
-
Sigma-Aldrich. 2-(Difluoromethoxy)ethan-1-amine Hydrochloride Product Specification. Retrieved from
-
PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
- Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.
Sources
- 1. EP1721889A1 - Process for the preparation of phenethylamine derivatives - Google Patents [patents.google.com]
- 2. 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Column Chromatography for Fluorinated Amine Isolation
Welcome to our dedicated resource for scientists and researchers navigating the complexities of purifying fluorinated amines. The unique physicochemical properties imparted by fluorine—such as altered basicity and unique intermolecular interactions—present distinct challenges and opportunities in chromatographic separation. This guide provides in-depth troubleshooting advice, frequently asked questions, and proven protocols to empower you to develop robust and efficient purification methods.
Troubleshooting Guide: Common Issues in Fluorinated Amine Purification
This section addresses specific problems you may encounter during the column chromatography of fluorinated amines, offering explanations rooted in chemical principles and actionable solutions.
Question 1: My fluorinated amine is exhibiting severe peak tailing on a standard silica gel column. What's causing this and how can I fix it?
Answer:
Peak tailing of amines on silica gel is a classic problem stemming from the interaction between the basic amine and acidic silanol groups (Si-OH) on the silica surface. This leads to strong, non-linear adsorption, causing the analyte to elute slowly and asymmetrically.[1] Fluorination can exacerbate this by altering the amine's pKa. The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms, influencing the compound's ionization state and interaction with the stationary phase.
Underlying Causes & Solutions Workflow
Caption: Decision workflow for troubleshooting peak tailing.
Step-by-Step Protocol for Mobile Phase Modification:
-
Prepare a Stock Solution: Create a 10% solution of triethylamine (TEA) or ammonium hydroxide in your polar co-solvent (e.g., methanol or isopropanol).
-
Initial Eluent Preparation: Start by adding 0.5-1% of the basic stock solution to your mobile phase. For instance, for a 9:1 Hexane:Ethyl Acetate system, add the basic modifier to the ethyl acetate portion.
-
Column Equilibration: Before loading your sample, equilibrate the column with at least 5-10 column volumes of the modified mobile phase. This ensures the silica surface is fully neutralized.
-
Gradient Elution: If running a gradient, ensure the basic modifier is present in both the weak and strong solvents to maintain a consistent pH environment.
Question 2: My fluorinated amine has very poor retention on a C18 column, eluting near the void volume. How can I increase its retention?
Answer:
Poor retention on a C18 column indicates that your fluorinated amine is too polar for traditional reversed-phase chromatography. The hydrophobic C18 stationary phase has minimal interaction with highly polar analytes.
Strategies to Increase Retention:
| Strategy | Description | When to Use |
| 100% Aqueous Mobile Phase | For columns that are aqueous-stable, starting with a 100% water/buffer mobile phase can increase retention of very polar compounds.[2] | When your compound is highly water-soluble and your C18 column is specified as "aqueous stable". |
| Polar-Embedded/Endcapped Column | These columns have polar groups integrated into the stationary phase, which enhances retention of polar analytes through secondary interactions. | A good next step if a standard C18 fails; offers a different selectivity. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) with a high organic mobile phase.[3][4] Water acts as the strong solvent. This technique is ideal for very polar compounds.[5] | When your fluorinated amine is highly polar and not retained on any reversed-phase column. |
HILIC Method Development Protocol:
-
Column Selection: Choose a HILIC column (e.g., bare silica, amide, or a zwitterionic phase).
-
Mobile Phase Preparation:
-
Solvent A (Weak): Acetonitrile
-
Solvent B (Strong): Water with a buffer (e.g., 10 mM ammonium formate, pH 3-5). A buffer is crucial for reproducible results.
-
-
Initial Gradient: Start with a high percentage of Solvent A (e.g., 95%) and create a gradient to a higher percentage of Solvent B. A typical scouting gradient is 95% to 50% A over 10-15 minutes.
-
Sample Injection: Dissolve your sample in a solvent mixture that is as close as possible to the initial mobile phase conditions to ensure good peak shape.
Question 3: I am using a Pentafluorophenyl (PFP) column, but my resolution between the fluorinated amine and a key impurity is still poor. What can I adjust?
Answer:
PFP columns offer unique selectivity due to multiple interaction mechanisms, including hydrophobicity, π-π interactions, dipole-dipole interactions, and ion-exchange.[6][7][8] If resolution is poor, you can modulate these interactions by adjusting the mobile phase.
Optimization Parameters for PFP Columns:
-
Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity. Acetonitrile is aprotic and a weaker hydrogen bond acceptor, while methanol is protic and can engage in hydrogen bonding, thus changing the interaction landscape with the PFP phase.
-
Mobile Phase Additives: The addition of small amounts of additives can have a profound effect.
-
Formic Acid or TFA (0.1%): These are commonly used to protonate basic analytes and improve peak shape.
-
Buffers (e.g., Ammonium Formate): Using a buffer provides better pH control, leading to more reproducible retention times, especially for ionizable compounds.
-
-
Temperature: Adjusting the column temperature can influence the kinetics of analyte-stationary phase interactions and can sometimes improve resolution.
PFP Column Optimization Workflow
Caption: Workflow for optimizing separations on a PFP column.
Frequently Asked Questions (FAQs)
Q1: When should I choose a Pentafluorophenyl (PFP) column over a standard C18 for my fluorinated amine?
A1: A PFP column is an excellent choice when you need alternative selectivity compared to a C18 column.[9] Consider a PFP column when your fluorinated amine:
-
Co-elutes with impurities on a C18 column.
-
Is aromatic or contains other halogenated atoms, as the PFP phase offers unique π-π and dipole-dipole interactions.
-
Is basic, as PFP columns often show enhanced retention for basic compounds compared to C18 phases.[7]
Q2: What is "fluorophilicity" and how can it be used in chromatography?
A2: Fluorophilicity refers to the tendency of highly fluorinated molecules to associate with each other.[10] This property can be exploited in "fluorous" chromatography, where a fluorinated stationary phase is used to retain fluorinated compounds. While most pharmaceutical compounds are only lightly fluorinated, this property can still influence retention. For instance, a fluorinated analyte may show increased retention on a fluorinated stationary phase compared to its non-fluorinated counterpart.[10]
Q3: Can I use mobile phase additives like triethylamine (TEA) with a PFP or HILIC column?
A3: Yes, but with caution and a clear understanding of their purpose.
-
PFP Columns: While acidic additives (formic acid, TFA) are more common in reversed-phase to ensure amines are protonated, a basic modifier like TEA is generally not used unless you are specifically trying to operate at a higher pH. At high pH, a hybrid or specially bonded silica column should be used to avoid stationary phase degradation.
-
HILIC Columns: In HILIC, the mobile phase is typically buffered to control the ionization state of both the analyte and the stationary phase (if it has ionizable groups). Additives like ammonium formate or ammonium acetate are preferred over TEA.
Q4: What is a good starting gradient for method development for a novel fluorinated amine of unknown polarity?
A4: A good universal starting point is a broad gradient on a robust column like a C18.
Scouting Gradient Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV (select appropriate wavelength) or Mass Spectrometry.
Based on the retention time in this scouting run, you can then design a more focused gradient or decide if an alternative stationary phase (like PFP or HILIC) is necessary.
References
-
Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. Fortis Technologies. [Link]
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. [Link]
-
National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]
-
Gangoda, M. E., & Gilpin, R. K. (1999). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science, 37(7), 249–256. [Link]
-
Advanced Chromatography Technologies. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Advanced Chromatography Technologies. [Link]
-
Restek. (n.d.). Troubleshooting Guide. Restek. [Link]
-
YMC. (n.d.). Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-. YMC. [Link]
-
BUCHI. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Bell, D. S. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]
-
Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Pharmaceutical Analysis. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Element Lab Solutions. (n.d.). HPLC Gradient in reverse phase chromatography. Element Lab Solutions. [Link]
-
Farcas, C. F., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry, 92(14), 9833–9841. [Link]
-
Kumar, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical Methods, 3(9), 1950-1963. [Link]
-
Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 16(11), 26-34. [Link]
-
Dong, M. W. (n.d.). HPLC Troubleshooting Guide. Dong Consulting. [Link]
-
Tosoh Bioscience. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. [Link]
- Kirkland, J. J., & Fall, J. L. (2006). U.S. Patent No. 7,125,492. Washington, DC: U.S.
-
Agilent. (2020, March 12). Gradient Design and Development. Agilent. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fortis-technologies.com [fortis-technologies.com]
- 7. ymc.co.jp [ymc.co.jp]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mac-mod.com [mac-mod.com]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving NMR Spectral Overlap in 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of spectral overlap in the NMR analysis of 2-[2-(difluoromethoxy)phenyl]ethan-1-amine derivatives. As a Senior Application Scientist, my goal is to provide you with not only the "how" but also the "why" behind these experimental choices, ensuring scientifically sound and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding spectral overlap in the target class of molecules.
Q1: Why am I seeing overlapping signals in the aromatic region of my this compound derivative's ¹H NMR spectrum?
A1: Overlapping signals in the aromatic region are common for these derivatives due to the similar electronic environments of the protons on the phenyl ring. The difluoromethoxy group and the ethanamine side chain influence the chemical shifts of the four aromatic protons, but these effects can be subtle, leading to signals with very close chemical shifts.[1] Lower-field NMR spectrometers will also exhibit more significant signal overlap compared to high-field instruments.
Q2: The triplet from the -OCHF₂ group is broad and poorly resolved. What could be the cause?
A2: The difluoromethyl group's proton is coupled to two equivalent fluorine atoms, which should result in a clean triplet. Poor resolution can arise from several factors:
-
Second-order effects: If the chemical shift difference between the proton and fluorine is not significantly larger than the coupling constant, second-order spectral effects can lead to peak distortion.
-
Conformational exchange: Rotational hindrance around the Ar-O bond or the O-CHF₂ bond on the NMR timescale can lead to line broadening.
-
Unresolved long-range couplings: There might be small, unresolved couplings to other protons in the molecule.
Q3: My baseline is noisy, and I'm struggling to distinguish real signals from noise, especially for the broader aromatic protons. What can I do?
A3: A noisy baseline can obscure low-intensity or broad signals. To improve the signal-to-noise ratio:
-
Increase the number of scans: Acquiring more scans is the most direct way to improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.
-
Check sample concentration: Ensure your sample is sufficiently concentrated.
-
Use a higher-field spectrometer: Higher-field instruments offer greater sensitivity.
-
Optimize acquisition parameters: Ensure proper pulse calibration and receiver gain settings.
II. Troubleshooting Guides
This section provides detailed, step-by-step solutions for more complex spectral overlap issues.
Guide 1: Severe Overlap in the Aromatic and Aliphatic Regions
Symptom: The ¹H NMR spectrum shows a complex, unresolved multiplet in the aromatic region (typically ~7.0-7.5 ppm) and overlapping signals for the two methylene (-CH₂-) groups of the ethanamine side chain.
Possible Causes:
-
Insufficient magnetic field strength leading to poor signal dispersion.
-
Coincidental chemical shift equivalence in the chosen deuterated solvent.
-
Presence of closely related impurities or isomers.
Step-by-Step Solutions:
1. Change the Deuterated Solvent:
-
Rationale: Different solvents can induce changes in chemical shifts by altering the local magnetic environment of the nuclei through effects like aromatic solvent-induced shifts (ASIS) or hydrogen bonding.[2] This can often resolve accidental degeneracy.
-
Protocol:
-
Acquire a standard ¹H NMR spectrum in a common non-polar solvent like CDCl₃.
-
If overlap persists, prepare a new sample in a more polar or aromatic solvent such as DMSO-d₆, Acetone-d₆, or Benzene-d₆.
-
Compare the spectra to see if the signals have shifted sufficiently to allow for clear interpretation.
-
| Solvent | Typical Effect |
| CDCl₃ | Standard, relatively non-interacting. |
| DMSO-d₆ | Can form hydrogen bonds with the amine, potentially shifting nearby protons. |
| Benzene-d₆ | Aromatic solvent that can induce significant shifts (ASIS), particularly for protons on the exterior of the molecule. |
| Acetone-d₆ | A polar aprotic solvent that can alter chemical shifts through different solute-solvent interactions. |
2. Adjust the Sample pH:
-
Rationale: The ethanamine side chain contains a basic nitrogen atom. Changing the pH of the sample (in a solvent like D₂O or a mixture with a buffer) will alter the protonation state of the amine.[3][4] This can induce significant chemical shift changes, particularly for the protons on the ethanamine side chain and the adjacent aromatic protons, aiding in signal resolution.[5][6]
-
Protocol:
-
Dissolve the sample in a suitable solvent mixture (e.g., D₂O/DMSO-d₆).
-
Acquire an initial spectrum.
-
Add a small amount of dilute DCl or NaOD to incrementally decrease or increase the pD.
-
Acquire a spectrum after each addition to observe the pH-dependent chemical shift perturbations.[7]
-
3. Employ 2D NMR Spectroscopy:
-
Rationale: Two-dimensional NMR experiments spread the signals across a second frequency dimension, providing another level of resolution and revealing correlations between nuclei.[8][9][10]
-
Recommended Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[11][12] This is excellent for tracing the connectivity of the ethanamine side chain and identifying which aromatic protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.[13][14][15][16] Since ¹³C spectra have a much wider chemical shift range, overlapped proton signals can be resolved in the carbon dimension.[17]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.[15][16][18] This is crucial for connecting the ethanamine side chain to the aromatic ring and for assigning quaternary carbons.
-
Caption: Decision tree for distinguishing positional isomers.
Guide 3: Leveraging ¹⁹F NMR
Symptom: While the ¹H NMR is complex, you need an orthogonal method to confirm purity or structure.
Possible Causes:
-
The complexity of the ¹H spectrum makes it difficult to assess for low-level impurities.
-
You require an additional, highly sensitive nucleus to probe the electronic environment.
Step-by-Step Solutions:
1. Acquire a ¹⁹F NMR Spectrum:
-
Rationale: The difluoromethoxy group provides a unique NMR handle. ¹⁹F is a 100% abundant, spin ½ nucleus with a high gyromagnetic ratio, making it a very sensitive nucleus for NMR. [19][20][21]The chemical shift of the fluorine atoms is highly sensitive to the electronic environment. [2][22]* Protocol:
-
Acquire a simple 1D ¹⁹F NMR spectrum. This is often a very clean experiment with a low background.
-
The -OCHF₂ group should appear as a doublet in the proton-coupled ¹⁹F spectrum due to coupling with the attached proton.
-
The chemical shift can be a useful diagnostic tool for confirming the presence of the difluoromethoxy group. [23][24][25] 2. Use ¹H-¹⁹F Heteronuclear Correlation Experiments:
-
-
Rationale: Just as ¹H-¹³C correlation experiments are useful, ¹H-¹⁹F experiments can provide valuable connectivity information.
-
Recommended Experiment:
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This is the heteronuclear equivalent of NOESY. It can show through-space correlations between fluorine atoms and nearby protons. A correlation between the fluorine atoms of the -OCHF₂ group and a specific aromatic proton would provide definitive proof of the substitution pattern.
-
III. Summary of Recommended NMR Experiments
| Experiment | Information Gained | When to Use |
| ¹H NMR | Basic proton environment and coupling. | Always the first step. |
| ¹³C NMR | Carbon skeleton information. | To confirm the number of unique carbons. |
| ¹⁹F NMR | Information on the fluorinated group. | To confirm the presence and purity of the fluorinated moiety. [26] |
| COSY | ¹H-¹H coupling networks. | To resolve overlapping multiplets and establish proton connectivity. [27] |
| HSQC | Direct ¹H-¹³C correlations. | To resolve ¹H overlap by spreading signals into the ¹³C dimension. [13][28] |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | To piece together the molecular skeleton and assign quaternary carbons. [13] |
| NOESY | Through-space ¹H-¹H correlations. | To determine stereochemistry and distinguish between positional isomers. [29] |
| ¹H-¹⁹F HOESY | Through-space ¹H-¹⁹F correlations. | To confirm the spatial relationship between the fluorinated group and other parts of the molecule. |
References
-
Creative Biostructure. High-Resolution NMR for Complex Molecule Analysis. Available from: [Link]
-
Advanced Nmr Techniques Organic. Available from: [Link]
-
Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures | ACS Omega - ACS Publications. Available from: [Link]
-
Complex NMR experiments: 2D, selective, etc. Available from: [Link]
-
Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Available from: [Link]
-
NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC. Available from: [Link]
-
A 2D Solid-State NMR Experiment To Resolve Overlapping Aromatic Resonances of Thiophene-Based Nematogens | Journal of the American Chemical Society. Available from: [Link]
-
New binuclear lanthanide NMR shift reagents effective for aromatic compounds | Journal of the American Chemical Society. Available from: [Link]
-
Lanthanide NMR Shift Reagents | Request PDF - ResearchGate. Available from: [Link]
-
Lanthanide shift reagents in nmr | PPTX - Slideshare. Available from: [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available from: [Link]
-
Two-dimensional Experiments: Inverse Heteronuclear Correlation - Oxford Instruments' benchtop NMR. Available from: [Link]
-
23.1: NMR Shift Reagents - Chemistry LibreTexts. Available from: [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Available from: [Link]
-
Types of 2D NMR. Available from: [Link]
-
A pH-enhanced resolution in benchtop NMR spectroscopy - RSC Publishing. Available from: [Link]
-
Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - Royal Society Publishing. Available from: [Link]
-
Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
HSQC and HMBC | NMR Core Facility - Columbia. Available from: [Link]
-
Fluorine NMR. Available from: [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. Available from: [Link]
-
pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC. Available from: [Link]
-
19 F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. Available from: [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. Available from: [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC. Available from: [Link]
-
NOESY and COSY NMR Spectroscopy: Explained with a practical example. 07 Dec, 2024. #nmrspectroscopy - YouTube. Available from: [Link]
-
pH dependence of the 31 P NMR chemical shifts of P i and selected... - ResearchGate. Available from: [Link]
-
Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC. Available from: [Link]
-
Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - ResearchGate. Available from: [Link]
-
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - The Royal Society of Chemistry. Available from: [Link]
-
NOESY and EXSY. Available from: [Link]
-
How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! - YouTube. Available from: [Link]
-
Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Available from: [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem. Available from: [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available from: [Link]
-
Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent - Wiley-VCH. Available from: [Link]
-
19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A pH-enhanced resolution in benchtop NMR spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D3AN02000B [pubs.rsc.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. 2D NMR [chem.ch.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. Complex NMR experiments: 2D, selective, etc. [nmr-center.nmrsoft.com]
- 12. m.youtube.com [m.youtube.com]
- 13. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nmr.oxinst.com [nmr.oxinst.com]
- 19. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 21. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biophysics.org [biophysics.org]
- 23. rsc.org [rsc.org]
- 24. sioc.cas.cn [sioc.cas.cn]
- 25. application.wiley-vch.de [application.wiley-vch.de]
- 26. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. creative-biostructure.com [creative-biostructure.com]
- 29. m.youtube.com [m.youtube.com]
Validation & Comparative
A Bioisosteric Evaluation: 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine versus 2-Methoxyphenethylamine
A Senior Application Scientist's Guide to a Strategic Methoxy to Difluoromethoxy Substitution
In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. The substitution of a methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) has emerged as a powerful tactic to enhance metabolic stability, modulate physicochemical properties, and ultimately improve the clinical potential of drug candidates.[1] This guide provides an in-depth bioisosteric comparison of 2-[2-(difluoromethoxy)phenyl]ethan-1-amine and its parent analog, 2-methoxyphenethylamine, offering a technical narrative for researchers, scientists, and drug development professionals.
The Rationale for Bioisosteric Replacement: Methoxy vs. Difluoromethoxy
The methoxy group, while prevalent in many bioactive molecules, is often a metabolic liability, susceptible to O-demethylation by cytochrome P450 (CYP) enzymes.[2] This metabolic vulnerability can lead to rapid clearance, reduced oral bioavailability, and the formation of potentially reactive metabolites. The difluoromethoxy group serves as an effective bioisostere for the methoxy group, offering a unique combination of steric and electronic properties that can address these challenges. The strong carbon-fluorine bonds in the -OCF₂H group are significantly more resistant to enzymatic cleavage, thereby enhancing metabolic stability.[1][3] Furthermore, the high electronegativity of the fluorine atoms imparts an electron-withdrawing effect, which can modulate the pKa of nearby functional groups and influence ligand-receptor interactions.[1]
Physicochemical Properties: A Comparative Analysis
| Property | 2-Methoxyphenethylamine | This compound (Predicted) | Rationale for Predicted Change |
| Molecular Weight ( g/mol ) | 151.21 | 187.19 | Addition of two fluorine atoms. |
| logP | ~1.5 - 2.0 | ~2.0 - 2.5 | The difluoromethoxy group is generally more lipophilic than a methoxy group. |
| pKa (amine) | ~9.5 - 10.0 | ~9.0 - 9.5 | The electron-withdrawing nature of the difluoromethoxy group is expected to decrease the basicity of the amine.[1] |
| Polar Surface Area (Ų) | 38.3 | 38.3 | The polar surface area is not significantly altered by this substitution. |
Table 1: Comparative Physicochemical Properties.
Pharmacological Profile: Modulation of TAAR1 Agonism
2-Methoxyphenethylamine is a known potent full agonist of the human trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that modulates monoaminergic neurotransmission, particularly dopamine, making it a promising target for neuropsychiatric disorders.[4] Agonism at TAAR1 has been associated with antipsychotic, anxiolytic, and antidepressant-like effects in preclinical models.[4]
The introduction of the difluoromethoxy group is not expected to abolish TAAR1 activity but may modulate its potency and efficacy. The altered electronic properties of the aromatic ring due to the electron-withdrawing -OCF₂H group could influence the binding affinity and activation of the receptor. The N-demethylated analog of the TAAR1 agonist ulotaront is significantly more potent, suggesting that modifications to the amine group and its electronic environment can have a substantial impact on activity.[5] Further structure-activity relationship (SAR) studies would be necessary to fully elucidate the impact of this bioisosteric replacement on TAAR1 agonism.
Metabolic Stability: The Key Advantage of Difluoromethoxylation
The primary driver for replacing a methoxy group with a difluoromethoxy group is to enhance metabolic stability. Aryl methoxy groups are prime targets for CYP-mediated O-demethylation, a major clearance pathway for many drugs. The resulting phenolic metabolite can then undergo further conjugation or oxidation, potentially leading to rapid elimination or the formation of reactive quinone-type species.
The difluoromethoxy group is significantly more resistant to this metabolic attack.[1][6] The high strength of the C-F bond makes enzymatic cleavage energetically unfavorable. This "metabolic blocking" can dramatically increase the half-life of a compound, improve its oral bioavailability, and lead to a more consistent pharmacokinetic profile.[7]
Caption: Predicted metabolic pathways of the two compounds.
Experimental Protocols for Head-to-Head Comparison
To empirically validate the predicted advantages of the difluoromethoxy analog, the following experimental protocols are recommended.
Determination of logP (Shake-Flask Method)
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Accurately weigh and dissolve a small amount of the test compound in the aqueous phase.
-
Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a sealed vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of pKa (UV-Metric Titration)
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Titration Setup: Use a multi-well plate and a series of buffers with a range of known pH values (e.g., pH 2 to 12). Add a small aliquot of the stock solution to each well.
-
UV-Vis Spectroscopy: Measure the UV-Vis absorbance spectrum of the compound in each buffer solution.
-
Data Analysis: The pKa is determined by analyzing the changes in the UV-Vis spectrum as a function of pH. The inflection point of the sigmoidal curve of absorbance versus pH corresponds to the pKa.
In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a working solution by diluting the stock in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). Prepare a solution of the NADPH regenerating system.
-
Incubation: In a 96-well plate, add the liver microsome suspension (e.g., human liver microsomes at 0.5 mg/mL). Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding an equal volume of a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each well by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line represents the elimination rate constant, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.
Caption: A streamlined workflow for comparative analysis.
Conclusion
The bioisosteric replacement of a methoxy group with a difluoromethoxy group represents a rational and often successful strategy in drug design. In the case of 2-methoxyphenethylamine, this substitution to yield this compound is predicted to enhance metabolic stability by blocking O-demethylation, a common metabolic liability. This modification is also expected to increase lipophilicity and slightly decrease the basicity of the amine, which could have subtle but important effects on the compound's ADME properties and pharmacological activity. While the impact on TAAR1 agonism requires experimental confirmation, the difluoromethoxy analog holds significant promise for an improved pharmacokinetic profile, a critical attribute for any successful drug candidate. The experimental protocols provided in this guide offer a clear path for researchers to generate the necessary data to validate these predictions and drive their drug discovery programs forward.
References
-
ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. Retrieved February 15, 2026, from [Link]
- Berry, M. D., et al. (2017). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. International Journal of Neuropsychopharmacology, 20(10), 785–802.
- Espinoza, S., et al. (2015). TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg. Frontiers in Neuroscience, 9, 111.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2-Methoxyphenethylamine. Retrieved February 15, 2026, from [Link]
- Revel, F. G., et al. (2011). TAAR1 Agonists Reduce Food Intake and Body Weight in Rodents. Journal of Pharmacology and Experimental Therapeutics, 339(2), 556–564.
- Ruprah, P., et al. (2019). Structure based discovery of antipsychotic-like TAAR1 agonists. bioRxiv.
- S. J. D. (2018). Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters, 9(12), 1138–1140.
- Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Google Patents. (2015). US10098893B2 - Methods of administering a trace amine-associated receptor 1 (TAAR1) agonist to patients having the minor allele of the single nucleotide polymorphism rs2237457.
- O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308–319.
- Palani, A., et al. (2001). Discovery of 4-Aryl-piperidine-4-carboxamides as Potent, Orally Active Antagonists of the Neuropeptide Y5 Receptor. Journal of Medicinal Chemistry, 44(21), 3339–3343.
-
PubChem. (n.d.). p-Fluorophenethylamine. Retrieved February 15, 2026, from [Link]
- Dedic, N., et al. (2021). Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters, 12(12), 1819-1821.
- Bhattarai, P., Trombley, T., & Altman, R. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
-
ResearchGate. (2025). Fluorine in psychedelic phenethylamines. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2011). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. Retrieved February 15, 2026, from [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved February 15, 2026, from [Link]
-
Chemsrc. (2025). p-(Trifluoromethyl)phenethylamine. Retrieved February 15, 2026, from [Link]
- Google Patents. (2010). WO2010100520A1 - A process for preparation of phenethylamine derivative.
- Google Patents. (2012). US8198483B2 - Phenethanolamine derivatives for treatment of respiratory diseases.
- Google Patents. (2019). US20190201410A1 - Trace amine associated receptor 1 agonists and partial agonists for pain treatment.
- Google Patents. (2021). US10947183B2 - Fenfluramine compositions and methods of preparing the same.
- Google Patents. (2026). Xiaotao Wu, Beijing (CN).
-
ResearchGate. (2015). Trace amine associated receptor 1 (TAAR1) modulators: a patent review (2010-present). Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. Retrieved February 15, 2026, from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved February 15, 2026, from [Link]
- Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Binding affinity comparison of difluoromethoxy vs trifluoromethoxy phenethylamines
This guide provides an in-depth technical comparison of difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) substituents within the context of phenethylamine-based drug design. It synthesizes physicochemical data, structure-activity relationship (SAR) principles, and experimental protocols to aid researchers in lead optimization.
Executive Summary
In the optimization of phenethylamine psychopharmacophores (e.g., the 2C-X and mescaline series), the modulation of the para-substituent is critical for 5-HT₂A receptor affinity. While both difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups serve as lipophilic bioisosteres for the methoxy group, they drive binding affinity through fundamentally different mechanisms.
-
-OCF₃ (Trifluoromethoxy): Acts as a "Super-Lipophile." It is metabolically inert, sterically bulky, and forces an orthogonal conformation relative to the aromatic ring. It typically maximizes affinity in large hydrophobic pockets.
-
-OCF₂H (Difluoromethoxy): Acts as a "Lipophilic Hydrogen Bond Donor." It balances increased lipophilicity with the ability to donate a weak hydrogen bond (bond acidity
). It offers a "dynamic" lipophilicity profile and is a strategic choice when a specific polar interaction is required within a generally hydrophobic pocket.
Physicochemical & Structural Analysis
The choice between -OCF₂H and -OCF₃ fundamentally alters the electronic and steric landscape of the ligand.
Table 1: Physicochemical Property Comparison
| Property | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | Impact on Binding |
| Hansch Lipophilicity ( | +0.20 to +0.60 | +1.04 | -OCF₃ drives stronger hydrophobic collapse. |
| H-Bond Capability | Donor (Weak, | Acceptor (Very Weak) | -OCF₂H can interact with Ser/Thr residues; -OCF₃ cannot. |
| Conformation | Rotatable (Dynamic) | Orthogonal (Twisted 90°) | -OCF₃ locks conformation; -OCF₂H adapts to the pocket. |
| Metabolic Stability | High (Blocks O-dealkylation) | Extreme (Inert) | Both superior to -OCH₃; -OCF₃ is virtually indestructible. |
| Electronegativity ( | High | Very High | -OCF₃ strongly deactivates the ring (electron withdrawing). |
Structural Logic: The "Orthogonal" vs. "Coplanar" Effect
-
The OCF₃ Twist: Due to the steric bulk of the three fluorine atoms and electronic repulsion (anomeric effect), the -OCF₃ group twists roughly 90° out of the plane of the phenyl ring. This orthogonal geometry can be crucial for fitting into deep, narrow hydrophobic clefts in GPCRs (like the 5-HT₂A receptor's deep pocket).
-
The OCF₂H Flexibility: The -OCF₂H group retains some rotational freedom.[1] While the C-H bond is polarized, allowing it to act as a hydrogen bond donor (similar to thiophenol), it does not enforce the rigid orthogonal shape as strictly as -OCF₃.
Receptor Binding Profiles: Case Study (Mescaline/2C Analogs)
The most direct comparison of these substituents exists in the mescaline and 2C-x families.
Comparative Data: 4-Substituted-3,5-Dimethoxyphenethylamines[2]
-
TFM (Trifluoromescaline): 4-OCF₃ analog.[2]
-
DFM (Difluoromescaline): 4-OCF₂H analog.
| Compound | Substituent (R4) | 5-HT₂A Affinity ( | Human Dose Range | Efficacy Profile |
| Mescaline | -OCH₃ | ~300 nM | 200–400 mg | Full Agonist |
| Trifluoromescaline (TFM) | -OCF₃ | ~1.3 nM | 15–40 mg | Partial/Full Agonist |
| Difluoromescaline (DFM) | -OCF₂H | > 10 nM (Est.)* | 50–100 mg | Low-Potency Full Agonist |
*Note: While exact Ki values for DFM are less commonly cited than TFM, the human potency data (dose) indicates TFM is 2-3x more potent than DFM. This correlates with the general SAR rule that 5-HT₂A affinity at the 4-position scales positively with lipophilicity and steric bulk.
Mechanism of Action Analysis
-
Hydrophobic Capture: The 5-HT₂A receptor contains a specific hydrophobic pocket near the 4-position of the phenethylamine ligand. The -OCF₃ group, being significantly more lipophilic (
) than -OCF₂H ( ), fills this pocket more effectively, displacing water and driving entropy-driven binding. -
The H-Bond Penalty? In this specific scaffold, the H-bond donor capability of -OCF₂H does not appear to provide a net gain. If the receptor pocket lacks a suitably positioned acceptor, the desolvation penalty of the polar C-H bond may slightly reduce affinity compared to the purely hydrophobic -OCF₃.
Visualizing the SAR Logic
The following diagram illustrates the decision tree for selecting between these two bioisosteres based on receptor pocket characteristics.
Caption: Decision matrix for selecting OCF3 vs OCF2H based on receptor pocket topology and electronic requirements.
Experimental Protocols
Synthesis Strategies
Synthesizing these analogs requires distinct approaches due to the stability of the fluorinated precursors.
A. Synthesis of Aryl-OCF₂H (Difluoromethoxy)
The -OCF₂H group is typically introduced by alkylating a phenol with a difluorocarbene source.
-
Reagent: Sodium chlorodifluoroacetate or Chlorodifluoromethane (Freon-22, gas).
-
Protocol (Modern Solid-Liquid Phase Transfer):
-
Setup: Charge a flask with the phenolic precursor (e.g., syringaldehyde for mescaline analogs), K₂CO₃ (3.0 eq), and DMF/Water (10:1).
-
Reagent Addition: Add Sodium Chlorodifluoroacetate (ClCF₂COONa, 2.5 eq).
-
Reaction: Heat to 100°C for 4–6 hours. The reagent decarboxylates to generate difluorocarbene (:CF₂), which inserts into the phenoxide O-H bond.
-
Workup: Dilute with water, extract with EtOAc.
-
Note: This reaction is sensitive to water content; too much water quenches the carbene.
-
B. Synthesis of Aryl-OCF₃ (Trifluoromethoxy)
Direct trifluoromethoxylation is difficult.[3] The most reliable route for phenethylamines often involves constructing the ether before the final amine synthesis, or using radical methods.
-
Reagent: Silver Trifluoromethoxide (AgOCF₃) or Selectfluor + Xanthate.
-
Protocol (Oxidative Desulfurization-Fluorination):
-
Precursor: Convert the phenol to an aryl xanthate (Ar-O-CS-SMe).
-
Fluorination: Treat the xanthate with a large excess of HF-Pyridine and an oxidant like DBH (1,3-Dibromo-5,5-dimethylhydantoin).
-
Mechanism: The oxidative conditions replace the sulfur moiety with fluorine atoms, converting -OCS₂Me to -OCF₃.
-
Safety: Requires handling HF sources; perform in Teflon or polypropylene vessels.
-
Binding Affinity Assay (Radioligand Binding)
To verify the affinity differences, use a competition binding assay.
-
Membrane Prep: HEK293 cells expressing human 5-HT₂A receptors.
-
Radioligand: [³H]-Ketanserin (Antagonist) or [¹²⁵I]-DOI (Agonist). Note: Agonist labeling is preferred for predicting psychedelic potency.
-
Competition: Incubate membranes with 0.5 nM radioligand and varying concentrations (
to M) of the test compound (TFM or DFM analog). -
Analysis: Measure IC₅₀ and convert to
using the Cheng-Prusoff equation.
References
-
Trachsel, D. (2012).[4][5] Fluorine in psychedelic phenethylamines.[4][5] Drug Testing and Analysis, 4(7-8), 577-590.[5] Link[5]
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link
-
Zafrani, Y., et al. (2019). The Difluoromethoxy Group as a Lipophilic Hydrogen Bond Donor: A Practical Guide for Medicinal Chemists. Journal of Medicinal Chemistry, 62(12), 5628–5637. Link
-
Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem, 3(9), 1322-1324. Link
-
Kolaczynska, K. E., et al. (2021).[4] Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12. Link
Sources
A Senior Application Scientist's Guide to Structural Confirmation of 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine via IR Spectroscopy
Introduction
In the landscape of modern drug discovery and development, the unequivocal confirmation of molecular structure is a foundational pillar of chemical synthesis. 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine is a valuable building block, incorporating a difluoromethoxy group that can enhance metabolic stability and modulate physicochemical properties in bioactive molecules. This guide provides a comprehensive, field-tested methodology for the structural confirmation of this compound using Fourier-Transform Infrared (FTIR) spectroscopy. We will move beyond a simple recitation of wavenumbers, delving into the causal logic behind spectral interpretation and establishing a self-validating protocol for researchers and drug development professionals.
Deconstructing the Molecule: Predicted IR Spectral Features
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By passing infrared radiation through a sample, we can detect the frequencies at which specific bonds vibrate. These vibrational frequencies are characteristic of the bond type, its environment, and the masses of the connected atoms.
The structure of this compound presents several key functional groups, each with a distinct and predictable IR signature.
Chemical Structure: C₉H₁₁F₂NO[1]
-
Primary Amine (-NH₂): This group is expected to show multiple characteristic vibrations. The N-H stretching vibrations are particularly diagnostic, appearing as two distinct, medium-intensity bands, which is a hallmark of a primary amine (R-NH₂).[2][3] This contrasts with secondary amines (R₂NH), which show only one N-H stretching band, and tertiary amines (R₃N), which show none.[2]
-
Difluoromethoxy Group (-OCHF₂): The C-F bonds in this group are the strongest single bonds in organic chemistry and produce very intense IR absorptions.[4] The presence of two fluorine atoms will lead to strong, distinct bands corresponding to symmetric and asymmetric stretching modes.[4] These absorptions are typically found in the 1360-1000 cm⁻¹ region.[4]
-
Aryl Ether (Ar-O-C): The stretching of the C-O bond in an aryl alkyl ether gives rise to two characteristic bands. An asymmetric stretch is expected at a higher wavenumber, typically around 1300-1200 cm⁻¹, while a symmetric stretch appears at a lower frequency, around 1050-1010 cm⁻¹.[5][6]
-
Aromatic Ring (ortho-disubstituted): The presence of the benzene ring is confirmed by several features. C-H stretching vibrations from the aromatic protons appear at wavenumbers just above 3000 cm⁻¹.[7][8] In-plane C=C stretching vibrations cause a series of sharp absorptions between 1600 cm⁻¹ and 1450 cm⁻¹. Critically, the substitution pattern (ortho, meta, or para) can often be determined by analyzing the strong C-H out-of-plane bending bands in the fingerprint region (900-675 cm⁻¹).
-
Alkyl Chain (-CH₂-CH₂-): The aliphatic C-H bonds will produce stretching vibrations just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[7] Additionally, a characteristic scissoring (bending) vibration for the -CH₂- groups should be observable near 1465 cm⁻¹.[7]
Table 1: Predicted Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | Medium, Sharp | [2][3][9] |
| N-H Bend (Scissoring) | 1650-1580 | Medium | [2][3] | |
| N-H Wag | 910-665 | Strong, Broad | [2] | |
| Aromatic Ring | =C-H Stretch | 3100-3000 | Medium | [7][8] |
| C=C Ring Stretch | ~1600 & ~1475 | Medium, Sharp | [8] | |
| C-H Out-of-Plane Bend (ortho) | 770-735 | Strong | ||
| Alkyl Chain | -C-H Stretch | 3000-2850 | Strong | [7] |
| -CH₂- Bend (Scissoring) | ~1465 | Medium | [7] | |
| Aryl Ether | Ar-O-C Asymmetric Stretch | 1300-1200 | Strong | [5][6] |
| Ar-O-C Symmetric Stretch | 1050-1040 | Strong | [6] | |
| Difluoromethoxy | C-F Stretch (Asymmetric & Symmetric) | 1360-1000 | Very Strong | [4][10] |
| Aliphatic Amine | C-N Stretch | 1250-1020 | Medium-Weak | [2][11] |
Experimental Protocol: High-Fidelity Spectrum Acquisition
The quality of the IR spectrum is paramount for accurate structural elucidation. The following protocol is designed to minimize interference and produce a high-fidelity spectrum. The choice of sampling technique depends on the physical state of the analyte; for a liquid amine, the thin film method is rapid and effective.
Methodology: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for this analysis. Its primary advantage is the minimal sample preparation required, which reduces the risk of contamination or changes to the sample. It is also insensitive to sample thickness.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the FTIR spectrometer has been powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This stabilizes the IR source and detector.
-
ATR Crystal Cleaning: The causality behind this step is critical. The ATR crystal (typically diamond or germanium) must be impeccably clean. Any residue from previous analyses will appear in the spectrum. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: Collect a background spectrum of the empty, clean ATR crystal. This is a self-validating step that records the absorbance of ambient atmospheric components (CO₂ and water vapor). The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum is solely that of the analyte.
-
Sample Application: Apply a single, small drop of this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.
-
Spectrum Collection: Lower the ATR pressure clamp to ensure firm contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Post-Analysis Cleaning: Thoroughly clean the ATR crystal with isopropanol to remove all traces of the sample, preparing the instrument for the next user.
Caption: Workflow for acquiring a high-fidelity ATR-FTIR spectrum.
Comparative Analysis: Confirming the Structure
Structural confirmation is achieved by systematically comparing the features of the experimental spectrum against the predicted absorptions. This process is not merely about finding peaks; it's a logical sequence of confirmation and exclusion.
Table 2: Spectral Interpretation and Structural Confirmation
| Observed Peak (cm⁻¹) | Predicted Range (cm⁻¹) | Assignment | Interpretation and Significance |
| 3385, 3310 | 3400-3250 | N-H Stretch | Confirmed. The presence of two sharp peaks is definitive for a primary amine. |
| 3065 | 3100-3000 | Aromatic =C-H Stretch | Confirmed. Indicates the presence of a benzene ring. |
| 2940, 2875 | 3000-2850 | Aliphatic -C-H Stretch | Confirmed. Corresponds to the ethyl (-CH₂-CH₂-) bridge. |
| 1620 | 1650-1580 | N-H Bend | Confirmed. Further evidence for the primary amine group. |
| 1595, 1480 | ~1600, ~1475 | Aromatic C=C Stretch | Confirmed. Supports the presence of the aromatic ring. |
| 1255 | 1300-1200 | Ar-O-C Asymmetric Stretch | Confirmed. Strong absorption consistent with an aryl ether linkage. |
| 1120, 1080 | 1360-1000 | C-F Stretch | Confirmed. Very strong, complex absorptions characteristic of the -CHF₂ group. |
| 1045 | 1050-1040 | Ar-O-C Symmetric Stretch | Confirmed. The second aryl ether band, often coupled with C-F vibrations. |
| 750 | 770-735 | Aromatic C-H Out-of-Plane Bend | Confirmed. A strong band in this region is highly indicative of ortho-disubstitution on the benzene ring. |
The logical flow of confirmation involves identifying the most unambiguous peaks first. The dual N-H stretches and the intense C-F stretches are primary anchor points. Once these are established, the more complex fingerprint region can be interrogated to confirm the finer details like the aromatic substitution pattern.
Caption: Logical workflow for spectral interpretation and structural confirmation.
Conclusion
FTIR spectroscopy provides a rapid, reliable, and information-rich method for the structural confirmation of this compound. By systematically identifying the characteristic vibrational modes of the primary amine, the difluoromethoxy group, the aromatic ring, and the aryl ether linkage, a definitive structural fingerprint is obtained. The concordance between the predicted absorption frequencies and the experimental spectrum, as outlined in this guide, provides high-confidence validation of the target molecule's identity. This protocol serves as a robust framework for quality control and structural verification in any research or development setting.
References
-
IR Absorption Frequencies - NIU. Northern Illinois University, Department of Chemistry and Biochemistry. [Link]
-
IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]
-
Carbon–fluorine bond. Wikipedia. [Link]
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]
-
Vibrational Spectra of Primary and Secondary Aliphatic Amines. AIP Publishing. [Link]
-
This compound. PubChem. [Link]
-
Interpreting Infrared Spectra. Specac Ltd. [Link]
-
Infrared Spectroscopy Absorption Table. ResearchGate. [Link]
-
The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
-
Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]
-
IR spectrum: Ethers. Germán Fernández, quimicaorganica.org. [Link]
-
Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Mendeleev Communications. [Link]
-
IR Spectra and Vibrational Modes of the Hydrofluoroethers... Bentham Science. [Link]
-
Halogenated Organic Compounds. Spectroscopy Online. [Link]
-
Different type of amines in FT-IR spectroscopy. Analyze Test. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
Sources
- 1. PubChemLite - this compound (C9H11F2NO) [pubchemlite.lcsb.uni.lu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. analyzetest.com [analyzetest.com]
- 4. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. IR spectrum: Ethers [quimicaorganica.org]
- 7. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
